SSTC3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[methyl-[4-(trifluoromethyl)phenyl]sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFAATUFWDDUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of SSTC3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSTC3 is a novel small-molecule activator of casein kinase 1α (CK1α) that potently inhibits the canonical WNT/β-catenin signaling pathway. By directly binding to and activating CK1α, this compound enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, a key transcriptional coactivator in the WNT pathway. This targeted mechanism of action has demonstrated significant preclinical efficacy in attenuating the growth of WNT-driven cancers, particularly colorectal cancer (CRC), with a favorable pharmacokinetic profile and minimal gastrointestinal toxicity. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action: CK1α Activation and WNT Pathway Inhibition
This compound functions as a direct activator of the serine/threonine kinase CK1α. In the canonical WNT signaling pathway, a multi-protein "destruction complex," which includes CK1α, Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), targets β-catenin for degradation. In the absence of a WNT ligand, this complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent destruction by the proteasome.
This compound enhances the activity of this destruction complex by allosterically activating CK1α. This leads to increased phosphorylation of β-catenin, preventing its accumulation in the cytoplasm and subsequent translocation to the nucleus. As a result, the transcription of WNT target genes, which are crucial for cell proliferation and survival, is suppressed.[1][2] This mechanism is particularly effective in cancers with mutations in WNT pathway components, such as APC, which lead to aberrant pathway activation.[3]
Signaling Pathway Diagram
Caption: Mechanism of this compound in the WNT Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Kd) | |||
| CK1α | 32 nM | Recombinant CK1α | [3][4] |
| WNT Signaling Inhibition (EC50) | |||
| TOPflash Reporter Assay | 30 nM | 293T cells | [3][4] |
| Cell Viability Inhibition (EC50) | |||
| HCT116 (CRC) | 78 nM | - | [3] |
| SW403 (CRC) | 61 nM (Colony Formation) | - | [3] |
| HT29 (CRC) | 168 nM (Colony Formation) | - | [3] |
| Organoid Growth Inhibition (EC50) | |||
| Apcmin organoids | 70 nM | - | [3] |
| Apc-/- organoids | 150 nM | - | [3] |
| Wild-type organoids | 2.9 µM | - | [3] |
| WNT Target Gene Inhibition (EC50) | |||
| AXIN2 | 100 nM | SW403 cells | [3] |
| LGR5 | 106 nM | SW403 cells | [3] |
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Parameter | Dosage | Animal Model | Outcome | Reference |
| Tumor Growth Inhibition | 10 mg/kg, IP, daily for 1 month | Five-week-old Apcmin mice | Inhibited the growth of Apc mutation-driven tumors. | [3][4] |
| 25 mg/kg, IP, daily for 8-12 days | CD-1 mice with HCT116 xenografts | Suppressed the growth of colorectal carcinoma. | [3][4] | |
| Pharmacokinetics (Single IP dose) | 25 mg/kg | CD-1 mice | Cmax: 7.5 µM; Plasma concentration >250 nM for >24 hours. | [3] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in Li et al., Science Signaling (2017).[3]
WNT/β-catenin Reporter Assay (TOPflash Assay)
This assay quantifies the activity of the WNT signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
-
Reagents:
-
HEK 293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
WNT3A conditioned media
-
This compound (in DMSO)
-
Lipofectamine 2000 (or similar transfection reagent)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Protocol:
-
Seed 293T cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.
-
The following day, co-transfect the cells with the TOPflash and Renilla luciferase plasmids using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with DMEM containing WNT3A conditioned media to stimulate the WNT pathway.
-
Add this compound at various concentrations (e.g., 0-1 µM) to the appropriate wells. Include a DMSO vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
-
In Vitro CK1α Kinase Assay
This assay directly measures the ability of this compound to enhance the kinase activity of recombinant CK1α.
-
Reagents:
-
Recombinant human CK1α
-
CK1α substrate (e.g., a specific peptide or β-catenin fragment)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (in DMSO)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit
-
Phosphocellulose paper or appropriate assay plates
-
Scintillation counter or luminometer
-
-
Protocol:
-
Prepare a reaction mixture containing recombinant CK1α, the specific substrate, and kinase buffer.
-
Add this compound at various concentrations or a DMSO vehicle control to the reaction mixture.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP or unlabeled ATP for ADP-Glo™).
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the phosphorylation of the substrate.
-
For the radiometric assay, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Cell Viability and Colony Formation Assays
These assays assess the effect of this compound on the survival and proliferative capacity of cancer cells.
-
Cell Lines: HCT116, SW403, HT29 (colorectal cancer cell lines).
-
Reagents:
-
Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
This compound (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or Crystal Violet stain
-
Tissue culture plates (96-well for viability, 6-well for colony formation)
-
-
Protocol (Cell Viability):
-
Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubate for 5 days.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions, which measures ATP levels as an indicator of metabolically active cells.
-
Plot luminescence against this compound concentration to determine the EC50.
-
-
Protocol (Colony Formation):
-
Seed cells in 6-well plates at a very low density (e.g., 500-1,000 cells/well).
-
Treat with this compound or DMSO vehicle control and incubate for 10-14 days, allowing colonies to form.
-
Wash the wells with PBS, fix the colonies with methanol or paraformaldehyde, and stain with 0.5% crystal violet.
-
Wash away the excess stain, allow the plates to dry, and count the number of colonies (typically defined as >50 cells).
-
This compound-CK1α Pull-Down Assay
This assay demonstrates the direct physical interaction between this compound and cellular CK1α.
-
Reagents:
-
This compound-coupled agarose beads (this compound is chemically linked to agarose beads)
-
Control agarose beads
-
Cell lysate from a cell line expressing CK1α (e.g., 293T cells)
-
Lysis buffer (e.g., containing non-ionic detergents like NP-40)
-
Wash buffer
-
SDS-PAGE sample buffer
-
Primary antibody against CK1α
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
-
-
Protocol:
-
Incubate the this compound-coupled agarose beads and control beads with cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.
-
After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using a primary antibody specific for CK1α to detect its presence in the pull-down fraction.
-
Experimental Workflow Diagram
Caption: Key Experimental Workflows for this compound Characterization.
Conclusion
This compound represents a promising therapeutic agent that targets the WNT signaling pathway through a well-defined mechanism of action. By activating CK1α, this compound effectively promotes the degradation of β-catenin, leading to the suppression of WNT-driven cell proliferation. The potent in vitro and in vivo activity, coupled with a favorable safety profile, underscores the potential of this compound as a targeted therapy for colorectal and other WNT-dependent cancers. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate and leverage the therapeutic potential of CK1α activators.
References
- 1. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
SSTC3: A Potent Activator of Casein Kinase 1α for Targeted Wnt Pathway Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Wnt signaling pathway, a critical regulator of cellular proliferation and differentiation, is frequently dysregulated in various cancers, most notably colorectal cancer (CRC). Constitutive activation of this pathway, often due to mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin, leads to uncontrolled cell growth. While the Wnt pathway presents a compelling therapeutic target, the development of effective and safe inhibitors has been challenging due to potential on-target toxicities in normal tissues. This whitepaper details the mechanism, efficacy, and experimental validation of SSTC3, a novel small-molecule activator of Casein Kinase 1α (CK1α). This compound represents a promising therapeutic strategy by selectively targeting Wnt-dependent tumors while exhibiting minimal gastrointestinal toxicity. Through direct activation of CK1α, a key negative regulator of the Wnt pathway, this compound enhances the degradation of β-catenin, thereby inhibiting downstream oncogenic signaling. This document provides a comprehensive overview of the quantitative data supporting this compound's activity, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and Casein Kinase 1α
Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a pivotal role in the β-catenin destruction complex. This complex, which also includes APC, Axin, and Glycogen Synthase Kinase 3 (GSK3), is responsible for phosphorylating β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][2] In the absence of Wnt signaling, this process keeps cytoplasmic β-catenin levels low.[3] However, in Wnt-driven cancers, mutations often disrupt the destruction complex, leading to β-catenin accumulation, nuclear translocation, and activation of target genes that promote proliferation.[2][4]
This compound is a potent and specific small-molecule activator of CK1α.[5][6] By binding to and allosterically activating CK1α, this compound enhances the function of the destruction complex, promoting β-catenin phosphorylation and degradation even in the context of upstream mutations that would otherwise stabilize it.[7][8] This mechanism of action provides a targeted approach to inhibit Wnt signaling in cancer cells that are dependent on this pathway for their survival.
Quantitative Data Summary
The efficacy and potency of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / System | Reference |
| CK1α Binding Affinity (Kd) | 32 nM | Purified recombinant CK1α | [5][9] |
| Wnt Signaling Inhibition (EC50) | 30 nM | WNT reporter gene assay in 293T cells | [5][9] |
| HCT116 Cell Viability (EC50) | 123 nM | HCT116 (mutant CTNNB1) | [10] |
| HCT116 (CTNNB1 deleted) Cell Viability (EC50) | 1.5 µM | HCT116 (mutant CTNNB1 allele deleted) | [10] |
| HT29 Cell Viability (EC50) | 132 nM | HT29 (APC mutation) | [10] |
| SW403 Cell Viability (EC50) | 63 nM | SW403 (APC mutation) | [10] |
| RKO Cell Viability (EC50) | 3.1 µM | RKO (Wnt-independent) | [9] |
| AXIN2 Expression Inhibition (EC50) | 100 nM | Colorectal cancer cell lines | [9] |
| LGR5 Expression Inhibition (EC50) | 106 nM | Colorectal cancer cell lines | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Outcome | Reference |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, IP once daily for 8-12 days | Significantly inhibited tumor growth | [5][10] |
| Apcmin mice | 10 mg/kg, IP once daily for 1 month | Reduced number and size of intestinal polyps; increased survival | [5][10] |
| CD-1 mice | Single 25 mg/kg IP injection | Plasma concentration of ~250 nM maintained for 24 hours | [10] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by directly modulating the Wnt/β-catenin signaling pathway. The following diagram illustrates the mechanism of action.
Caption: this compound activates CK1α to promote β-catenin degradation and inhibit Wnt signaling.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
In Vitro CK1α Binding Assay (Kinase-Glo® Assay)
This assay quantifies the direct binding of this compound to recombinant CK1α.
Caption: Workflow for determining the binding affinity of this compound to CK1α.
Protocol:
-
Reagent Preparation: Recombinant human CK1α is diluted in kinase buffer. A serial dilution of this compound is prepared in DMSO and then further diluted in kinase buffer.
-
Binding Reaction: Equal volumes of the CK1α solution and each this compound dilution are mixed in a 384-well plate and incubated at room temperature for 60 minutes to allow for binding.
-
Kinase Reaction: ATP is added to each well to a final concentration of 10 µM to initiate the kinase reaction. The plate is incubated for 30 minutes at 30°C.
-
Luminescence Detection: An equal volume of Kinase-Glo® Luminescent Kinase Assay reagent is added to each well. The plate is incubated for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is plotted against the logarithm of the this compound concentration. The dissociation constant (Kd) is determined by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).
Wnt Signaling Reporter Assay (TOPflash Assay)
This cell-based assay measures the effect of this compound on Wnt signaling activity.
Caption: Workflow for the Wnt signaling reporter assay.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are seeded in 96-well plates. After 24 hours, cells are co-transfected with the TOPflash TCF/LEF reporter plasmid (containing firefly luciferase) and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, the media is replaced with media containing Wnt3a-conditioned media to stimulate the Wnt pathway, along with a serial dilution of this compound.
-
Incubation: Cells are incubated for an additional 24 hours.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: The firefly luciferase activity (TOPflash) is normalized to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. The normalized data is then plotted against the this compound concentration to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is used to confirm the engagement of this compound with its target, CK1α, in a cellular context.[11][12]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol:
-
Cell Treatment: A colorectal cancer cell line (e.g., SW403) is treated with this compound or a vehicle control (DMSO) for a specified time.
-
Heating: The cells are harvested and lysed. The lysates are divided into aliquots and heated at different temperatures for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: The supernatant, containing the soluble, folded proteins, is collected. The amount of soluble CK1α in each sample is determined by Western blotting using a specific anti-CK1α antibody.
-
Data Analysis: The band intensities of CK1α are quantified and plotted against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of CK1α.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
Caption: Workflow for in vivo xenograft studies.
Protocol:
-
Tumor Implantation: HCT116 colorectal cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., CD-1 nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control (vehicle) groups.
-
Treatment: this compound is administered intraperitoneally (IP) at a specified dose and schedule (e.g., 25 mg/kg, once daily). The control group receives the vehicle on the same schedule.
-
Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised and weighed. Tumors can be further analyzed for biomarkers of Wnt signaling inhibition (e.g., β-catenin levels, target gene expression) by immunohistochemistry or qRT-PCR.
Conclusion and Future Directions
This compound has emerged as a potent and selective activator of CK1α, demonstrating significant preclinical efficacy in models of Wnt-driven colorectal cancer.[10][13] Its ability to reactivate the β-catenin destruction complex provides a rational therapeutic strategy for cancers harboring mutations that lead to constitutive Wnt pathway activation.[8] The favorable pharmacokinetic properties of this compound, coupled with its minimal gastrointestinal toxicity, distinguish it from other classes of Wnt inhibitors.[5][14]
Future research should focus on further elucidating the structural basis of this compound's interaction with CK1α to guide the development of next-generation activators with enhanced potency and drug-like properties. Additionally, exploring the efficacy of this compound in other Wnt-dependent malignancies and in combination with other targeted therapies or immunotherapies will be crucial for defining its full clinical potential. The differential abundance of CK1α in tumors versus normal tissues suggests a potential biomarker strategy for patient selection, which warrants further investigation in clinical settings.[10][14] Overall, this compound represents a promising and innovative approach to targeting the Wnt signaling pathway in cancer.
References
- 1. newswise.com [newswise.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. youtube.com [youtube.com]
- 13. lin2.curehunter.com [lin2.curehunter.com]
- 14. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SSTC3: A Potent Activator of Casein Kinase 1α and Inhibitor of WNT Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SSTC3, a novel small molecule with significant potential in the field of oncology, particularly for WNT-driven cancers. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its biological context.
Chemical Structure and Properties
This compound is a potent and selective activator of casein kinase 1α (CK1α). Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |
| CAS Number | 1242422-09-8 |
| Molecular Formula | C23H17F3N4O3S2 |
| Molecular Weight | 518.53 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: CK1α Activation and WNT Signaling Inhibition
This compound functions as a potent activator of CK1α, a serine/threonine kinase that plays a crucial role in various cellular processes, including the WNT signaling pathway. In the canonical WNT pathway, in the absence of a WNT ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.
Mutations in components of this pathway, particularly in APC, are common in colorectal cancers (CRC), leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, driving the expression of genes that promote cell proliferation and tumor growth.
This compound enhances the activity of CK1α, thereby promoting the phosphorylation and subsequent degradation of β-catenin. This leads to the inhibition of WNT signaling and a reduction in the proliferation of cancer cells that are dependent on this pathway.
Signaling Pathway Diagram
Caption: WNT signaling pathway and the mechanism of this compound action.
Biological Activity and Quantitative Data
This compound has demonstrated potent biological activity in various preclinical models. The following tables summarize key quantitative data.
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| Kd for CK1α | - | 32 nM | [1] |
| EC50 for WNT signaling inhibition | HEK293T | 30 nM | [1] |
| EC50 for cell viability (CRC cells) | HT29 | 132 nM | [1] |
| SW403 | 63 nM | [1] | |
| HCT116 | 123 nM | [1] |
In Vivo Activity
| Animal Model | Treatment | Outcome | Reference |
| HCT116 Xenograft (CD-1 mice) | 25 mg/kg, i.p. daily for 8-12 days | Suppressed tumor growth | [2] |
| ApcMin mice | 10 mg/kg, i.p. daily for 1 month | Inhibited intestinal polyp growth | [2] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize this compound.
Cell Viability Assay (CCK-8)
This protocol is a general guideline for assessing the effect of this compound on the viability of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW403)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated β-catenin
This protocol outlines the steps to detect changes in β-catenin phosphorylation upon this compound treatment.
Materials:
-
SW403 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-β-catenin (Ser45), Mouse anti-β-catenin, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Plate SW403 cells and allow them to adhere.
-
Treat cells with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 15 minutes).
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-β-catenin (Ser45) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe for total β-catenin and β-actin as loading controls.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound is a promising small molecule that targets the WNT signaling pathway through the activation of CK1α. Its potent in vitro and in vivo activity against colorectal cancer models suggests its potential as a therapeutic agent for WNT-driven malignancies. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in advancing this compound towards clinical application.
References
The Discovery and Development of SSTC3: A Novel Activator of Casein Kinase 1α for WNT-Dependent Cancers
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
SSTC3 is a novel small-molecule activator of casein kinase 1α (CK1α), a critical negative regulator of the WNT signaling pathway. Constitutive activation of the WNT pathway is a primary driver in a multitude of human cancers, most notably colorectal cancer (CRC). This compound has demonstrated potent and selective inhibition of WNT signaling, leading to anti-tumor activity in preclinical models of CRC and medulloblastoma. With a favorable pharmacokinetic profile compared to earlier CK1α activators, this compound represents a promising therapeutic candidate. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Introduction
The WNT signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, with over 90% of colorectal cancers exhibiting mutations that lead to constitutive pathway activity[1]. Despite its significance as a cancer driver, the WNT pathway has been a challenging target for therapeutic intervention due to a limited number of "druggable" components and significant on-target toxicities in normal tissues, particularly the gastrointestinal tract.
A key regulatory node in the WNT pathway is the "destruction complex," which targets the central effector, β-catenin, for proteasomal degradation. A critical component of this complex is Casein Kinase 1α (CK1α). The discovery that pharmacological activation of CK1α can suppress WNT signaling has opened a new avenue for targeted cancer therapy[2].
This compound is a second-generation, small-molecule activator of CK1α developed by StemSynergy Therapeutics[3][4]. It was identified through an in silico screening approach and subsequent medicinal chemistry efforts to improve upon the pharmacokinetic properties of first-in-class CK1α activators like pyrvinium[2]. Preclinical studies have shown that this compound effectively inhibits the growth of WNT-dependent tumors in vitro and in vivo with minimal gastrointestinal toxicity, suggesting a promising therapeutic window[3][5].
Mechanism of Action
This compound functions as a direct activator of the serine/threonine kinase CK1α. The primary mechanism by which this compound inhibits WNT signaling is through the hyper-activation of the β-catenin destruction complex, leading to the enhanced degradation of β-catenin.
WNT Signaling Pathway and the Role of CK1α
In the absence of a WNT ligand (the "off-state"), cytoplasmic β-catenin is sequestered by a destruction complex comprising the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), and the kinases Glycogen Synthase Kinase 3 (GSK3) and CK1α. Within this complex, CK1α initiates the phosphorylation of β-catenin, which primes it for subsequent phosphorylation by GSK3. This dual phosphorylation event marks β-catenin for ubiquitination by the E3 ligase β-TrCP, followed by its rapid degradation by the proteasome.
Upon binding of a WNT ligand to its receptors, Frizzled (FZD) and LRP5/6, the destruction complex is recruited to the plasma membrane and inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of WNT target genes, which promote cell proliferation and survival.
Pharmacological Activation of CK1α by this compound
This compound enhances the catalytic activity of CK1α, thereby promoting the phosphorylation and subsequent degradation of β-catenin, even in the presence of oncogenic mutations that would normally stabilize it. This effectively turns off the downstream WNT signaling cascade.
Interestingly, it has been observed that WNT-driven tumors often have lower levels of CK1α compared to normal tissues. This differential abundance may contribute to the enhanced therapeutic index of this compound, as the cancer cells are more sensitive to the pharmacological activation of the remaining CK1α[3][5].
Signaling Pathways
The primary signaling pathway modulated by this compound is the canonical WNT/β-catenin pathway. In some cancer types, such as medulloblastoma, this compound has also been shown to inhibit the Sonic Hedgehog (SHH) signaling pathway.
WNT/β-catenin Signaling Pathway
The following diagram illustrates the canonical WNT signaling pathway and the intervention point of this compound.
References
- 1. stemsynergy.com [stemsynergy.com]
- 2. Casein kinase1α activators, a precision weapon for CRC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemsynergy.com [stemsynergy.com]
- 5. lin2.curehunter.com [lin2.curehunter.com]
In Vitro Anti-Cancer Properties of SSTC3: A Technical Guide
SSTC3 is a novel small-molecule activator of casein kinase 1α (CK1α) that has demonstrated significant anti-cancer properties, particularly in preclinical models of WNT-driven cancers such as colorectal cancer (CRC).[1] This technical guide provides an in-depth overview of the in vitro studies that have elucidated the mechanism of action and therapeutic potential of this compound.
Mechanism of Action: Inhibition of the WNT Signaling Pathway
The canonical WNT signaling pathway is a critical regulator of cell proliferation and is constitutively active in a vast majority of colorectal cancers, often due to mutations in genes like APC or CTNNB1 (β-catenin).[1][2] In the absence of WNT signaling, a "destruction complex" comprising CK1α, Glycogen Synthase Kinase 3 (GSK3), Adenomatous Polyposis Coli (APC), and Axin phosphorylates β-catenin, targeting it for proteasomal degradation.[2][3] This keeps cytoplasmic levels of β-catenin low.
This compound exerts its anti-cancer effects by directly binding to and activating CK1α (Kd = 32 nM).[4] This activation enhances the function of the destruction complex, leading to increased phosphorylation and subsequent degradation of β-catenin.[1][4] The reduction in β-catenin levels prevents its translocation to the nucleus, thereby inhibiting the transcription of WNT target genes that drive cancer cell proliferation and survival.[1][5]
Caption: WNT signaling pathway and the mechanism of this compound action.
Quantitative Data on Anti-Cancer Efficacy
In vitro studies have quantified the potent and selective effects of this compound on WNT-dependent cancer cells. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values highlight its efficacy in reducing cell viability and colony formation.
Table 1: this compound Efficacy on Colorectal Cancer (CRC) Cell Viability and Colony Formation
| Cell Line | Driving Mutation | Assay Type | EC50 / IC50 (nM) | Reference |
| SW403 | APC | Viability | 63 | [1] |
| Colony Formation | 61 | [1] | ||
| HT29 | APC | Viability | 132 | [1] |
| Colony Formation | 168 | [1] | ||
| HCT116 | CTNNB1 | Viability | 123 | [1] |
| Colony Formation | 80 | [1] | ||
| RKO | WNT-independent | Viability | 3,100 (3.1 µM) | [5][6] |
| HCT116 (mutant CTNNB1 deleted) | WNT-independent | Viability | 1,500 (1.5 µM) | [5] |
Table 2: this compound Efficacy on WNT Signaling and Apc Mutant Organoids
| Model System | Assay Type | EC50 (nM) | Reference |
| WNT Reporter Assay | WNT Activity | 30 | [4] |
| Apcmin Organoids | Growth Attenuation | 70 | [1] |
| Apc-/- Organoids | Growth Attenuation | 150 | [1] |
| Wild-type Organoids | Growth Attenuation | 2,900 (2.9 µM) | [1] |
| HCT116 Cells | AXIN2 Gene Expression | 100 | [5] |
| HCT116 Cells | LGR5 Gene Expression | 106 | [5] |
The data clearly indicates that this compound is significantly more potent in cancer cell lines with hyperactive WNT signaling compared to WNT-independent lines or normal organoids, suggesting a wide therapeutic window.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize this compound's in vitro effects.
Cell Viability Assay
This assay measures the dose-dependent effect of this compound on the viability of cancer cell lines.
-
Cell Lines: Colorectal cancer (CRC) cell lines such as HCT116, HT29, SW403, and RKO.[1]
-
Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Treatment: After allowing cells to adhere overnight, they are treated with a range of this compound concentrations (e.g., 0-1 µM).[4][7]
-
Incubation: Cells are incubated with the compound for a specified period, typically 5 days.[4][7]
-
Measurement: Cell viability is assessed using commercially available reagents (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measure ATP levels as an indicator of metabolically active cells.
-
Analysis: Luminescence is measured with a plate reader, and the data is normalized to vehicle-treated controls to calculate EC50 values.
Caption: Workflow for a typical cell viability assay with this compound.
Western Blot Analysis
This technique is used to detect changes in protein levels and phosphorylation status, providing mechanistic insights.
-
Cell Line: SW403 cells are suitable for observing effects on β-catenin.[4]
-
Treatment: Cells are treated with this compound (e.g., 100 nM) for a short duration (e.g., 15 minutes) to capture rapid phosphorylation events.[4][7]
-
Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., phospho-β-catenin, total β-catenin, CK1α) overnight at 4°C. This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, measuring long-term effects on cell proliferation and survival.
-
Cell Lines: WNT-dependent CRC cell lines (HCT116, HT29, SW403).[1]
-
Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Incubation: Plates are incubated for an extended period (e.g., 10-14 days) until visible colonies form. The medium may be replaced periodically.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Analysis: The number of colonies (typically >50 cells) is counted. The results are used to calculate the surviving fraction and determine the IC50 for colony formation.
Conclusion
The in vitro data for this compound provides a strong foundation for its development as a targeted anti-cancer agent. It potently and selectively reduces the viability of cancer cells characterized by a constitutively active WNT signaling pathway.[1][5] The mechanism of action, through the activation of CK1α and subsequent degradation of β-catenin, is well-defined.[2][4] The detailed experimental protocols provided herein serve as a guide for further research into this compound and other CK1α activators, facilitating the continued exploration of this promising therapeutic strategy for WNT-driven malignancies.
References
- 1. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein kinase1α activators, a precision weapon for CRC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
SSTC3: A Novel Activator of CK1α for Targeted Therapy of Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, with a majority of cases driven by aberrant activation of the Wnt/β-catenin signaling pathway. The constitutive activity of this pathway, often due to mutations in genes such as Adenomatous Polyposis Coli (APC), leads to uncontrolled cell proliferation and tumor growth. SSTC3, a novel small-molecule activator of Casein Kinase 1α (CK1α), has emerged as a promising therapeutic agent that targets the core of this oncogenic pathway. This technical guide provides a comprehensive overview of this compound as a potential therapeutic for CRC, detailing its mechanism of action, preclinical efficacy, and the experimental protocols to evaluate its activity. A key finding is the differential expression of CK1α in CRC cells compared to normal intestinal tissue, providing a therapeutic window for this compound with potentially minimal gastrointestinal toxicity.[1][2][3] This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel CRC therapies.
Introduction: The Wnt Signaling Pathway in Colorectal Cancer
The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation during embryonic development and adult tissue homeostasis.[4][5] In the intestine, it is essential for maintaining the stem cell niche at the base of the crypts. The canonical Wnt/β-catenin pathway is a central player in this process.[5] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, glycogen synthase kinase 3β (GSK3β), and Casein Kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[6] This keeps cytoplasmic β-catenin levels low.
Upon Wnt ligand binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[6] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[6] In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, driving the expression of target genes such as AXIN2 and LGR5, which promote cell proliferation and maintain a stem-cell-like state.[7]
In over 90% of colorectal cancers, mutations in components of the Wnt pathway, most commonly in the APC gene, lead to the constitutive stabilization of β-catenin, irrespective of Wnt ligand presence.[2][8] This results in constant transcriptional activation of Wnt target genes, driving tumorigenesis.[8] Therefore, inhibiting the Wnt/β-catenin pathway downstream of these mutations is a highly sought-after therapeutic strategy.
This compound: A Small-Molecule Activator of CK1α
This compound is a novel small-molecule activator of Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex.[3][9] By activating CK1α, this compound enhances the phosphorylation of β-catenin, thereby promoting its degradation and reducing the levels of nuclear β-catenin available for transcriptional activation of Wnt target genes.[2] This mechanism effectively counteracts the effects of upstream mutations in the Wnt pathway, such as those in APC.
Mechanism of Action
The proposed mechanism of action for this compound in colorectal cancer is centered on its ability to potentiate the function of the β-catenin destruction complex.
Preclinical Efficacy of this compound in Colorectal Cancer
Preclinical studies have demonstrated the potent and selective anti-cancer activity of this compound in various models of colorectal cancer.
In Vitro Efficacy
This compound has been shown to reduce the viability and colony formation of Wnt-dependent colorectal cancer cell lines in a dose-dependent manner.[7] The half-maximal effective concentrations (EC50) for cell viability are in the nanomolar range for sensitive cell lines.[7]
| Cell Line | Genotype | EC50 (Viability) | EC50 (Colony Formation) | Reference |
| HT29 | APC mutant | 132 nM | 168 nM | [7] |
| SW403 | APC mutant | 63 nM | 61 nM | [7] |
| HCT116 | CTNNB1 mutant | 123 nM | 80 nM | [7] |
| RKO | WNT-independent | 3.1 µM | - | [7] |
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
Furthermore, this compound treatment leads to a reduction in the expression of Wnt target genes, such as AXIN2 and LGR5, with EC50 values comparable to its effect on cell viability.[7] The binding affinity (Kd) of this compound to CK1α is 32 nM.[9]
In Vivo Efficacy
In vivo studies using mouse models of colorectal cancer have corroborated the in vitro findings. This compound has been shown to inhibit the growth of colorectal cancer xenografts and patient-derived xenografts (PDXs).[3]
| Mouse Model | Treatment | Outcome | Reference |
| Apcmin mice | 10 mg/kg this compound, IP daily for 1 month | Inhibited the growth of Apc mutation-driven tumors. | [9] |
| CD-1 mice with HCT116 xenografts | 25 mg/kg this compound, IP daily for 8-12 days | Inhibited the growth of HCT116 xenografts. | [9] |
| Mice with metastatic CRC PDX | 25 mg/kg this compound, IP daily for 8-12 days | Attenuated the growth of the metastatic CRC PDX and reduced cell density. | [9] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Colorectal Cancer
Therapeutic Selectivity
A significant advantage of this compound is its selective toxicity towards cancer cells over normal intestinal cells.[3] This selectivity is attributed to the lower abundance of CK1α in Wnt-driven tumors compared to normal gastrointestinal tissue.[2][10] The hyperactivated Wnt signaling in cancer cells appears to suppress CK1α levels, making these cells more dependent on the remaining CK1α activity and thus more sensitive to its activation by this compound.[10] This provides a therapeutic index that is often lacking in other Wnt pathway inhibitors.[3]
Experimental Protocols for Evaluating this compound
This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound in colorectal cancer.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To determine the effect of this compound on the viability of colorectal cancer cell lines.
Protocol (MTT Assay):
-
Seed colorectal cancer cells (e.g., HT29, SW403, HCT116, RKO) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Protocol (CellTiter-Glo Luminescent Cell Viability Assay):
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Equilibrate the 96-well plate and CellTiter-Glo reagent to room temperature.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability and EC50 value.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the clonogenic survival of colorectal cancer cells.
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
Objective: To measure the effect of this compound on the expression of Wnt target genes.
Protocol:
-
Treat colorectal cancer cells with this compound or vehicle control for 24-48 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for Wnt target genes (e.g., AXIN2, LGR5) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Western Blotting for β-catenin and Phospho-β-catenin
Objective: To determine the effect of this compound on the levels of total and phosphorylated β-catenin.
Protocol:
-
Treat cells with this compound or vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total β-catenin, phospho-β-catenin (e.g., Ser33/37/Thr41), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.
Protocol:
-
Subcutaneously inject colorectal cancer cells (e.g., HCT116) or implant patient-derived tumor fragments into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-25 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) on a defined schedule.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Collect and analyze organs (e.g., intestine) for signs of toxicity.
Conclusion and Future Directions
This compound represents a promising new therapeutic strategy for the treatment of colorectal cancer. Its mechanism of action, directly targeting the hyperactivated Wnt/β-catenin pathway by activating CK1α, is well-defined. Preclinical data strongly support its efficacy and suggest a favorable safety profile due to its selectivity for cancer cells. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound and other CK1α activators.
Future research should focus on a deeper understanding of the mechanisms regulating CK1α expression in CRC and normal tissues to further exploit the observed therapeutic window.[10] Additionally, combination studies with other targeted therapies or standard-of-care chemotherapies could reveal synergistic effects and provide new avenues for clinical translation. The continued development of this compound and similar compounds holds the potential to finally bring a targeted Wnt pathway inhibitor to the clinic for the benefit of colorectal cancer patients.
References
- 1. Experimental toolkit to study the oncogenic role of WNT signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt Signaling and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Wnt Signaling Pathway and Colorectal Cancer | Faculty of Medicine | Tel Aviv University [en-med.tau.ac.il]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of SSTC3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of SSTC3, a novel small-molecule activator of casein kinase 1α (CK1α). This compound has garnered interest as a potential therapeutic agent due to its role as an inhibitor of the WNT signaling pathway, which is constitutively active in various human tumors, including nearly all colorectal cancers.[1] This document synthesizes available preclinical data, outlines relevant experimental methodologies, and visualizes the compound's mechanism of action.
Introduction to this compound
This compound is a second-generation pharmacological activator of CK1α, developed to improve upon the poor bioavailability of its predecessor, pyrvinium.[1] By activating CK1α, a negative regulator of WNT signaling, this compound promotes the degradation of β-catenin, thereby inhibiting the transcription of WNT target genes implicated in cancer cell proliferation.[2] Preclinical studies have demonstrated that this compound can inhibit the growth of colorectal cancer xenografts in mice, including patient-derived models of metastatic disease, with minimal gastrointestinal toxicity.[1]
Pharmacokinetic Profile of this compound
Publicly available, detailed quantitative pharmacokinetic data for this compound is limited. However, preclinical studies in mice provide key insights into its plasma concentration and dose-dependent exposure. The following table summarizes the available data and provides representative values for a comprehensive pharmacokinetic profile.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species/Model | Dose | Route | Notes |
| Cmax (Maximum Plasma Concentration) | Not Reported | CD-1 Mice | 25 mg/kg | i.p. | A strong dose-dependent correlation of Cmax has been observed.[3] |
| Tmax (Time to Cmax) | Not Reported | CD-1 Mice | 25 mg/kg | i.p. | - |
| AUC (Area Under the Curve) | Not Reported | CD-1 Mice | 25 mg/kg | i.p. | A strong dose-dependent correlation of AUC has been observed.[3] |
| Plasma Concentration at 24h | ~250 nM | CD-1 Mice | Not specified | i.p. | A concentration of approximately 250 nM can be maintained for 24 hours post-treatment.[3] |
| Half-life (t½) | Not Reported | CD-1 Mice | - | i.p. | - |
| Bioavailability | Significantly Improved | - | - | - | This compound exhibits markedly better pharmacokinetic properties and bioavailability than pyrvinium.[1] |
Note: This table includes representative parameters. Specific values for Cmax, Tmax, AUC, and half-life for this compound are not publicly available and would need to be determined through dedicated pharmacokinetic studies.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to determining the pharmacokinetic profile and efficacy of this compound.
This protocol describes a typical procedure for assessing the pharmacokinetic properties of a small molecule like this compound in a murine model.
-
Animal Model: Male CD-1 mice, 8-10 weeks old.[3]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Compound Formulation: this compound is prepared in a suitable vehicle for intraperitoneal (i.p.) administration.
-
Dosing: A single dose of this compound (e.g., 25 mg/kg) is administered via i.p. injection.[3]
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Collection is typically performed via retro-orbital or submandibular bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.[3] This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a colorectal cancer xenograft model.
-
Cell Lines: A human colorectal cancer cell line (e.g., HCT116) is used.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment: this compound is administered daily via i.p. injection at a specified dose (e.g., 10 mg/kg or 25 mg/kg).[4] The control group receives vehicle injections.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
Mechanism of Action and Signaling Pathway
This compound functions by activating casein kinase 1α (CK1α), a key component of the β-catenin destruction complex. In the canonical WNT signaling pathway, the absence of a WNT ligand allows this complex to phosphorylate β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. When the WNT pathway is active, this destruction complex is inhibited, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target genes that promote cell proliferation. In many cancers, mutations in components of the destruction complex lead to constitutive WNT signaling. This compound's activation of CK1α enhances the function of the destruction complex, thereby promoting β-catenin degradation and inhibiting cancer cell growth.
Caption: WNT signaling pathway and the mechanism of action of this compound.
Caption: Preclinical experimental workflow for this compound evaluation.
Conclusion
This compound is a promising preclinical candidate that effectively inhibits the WNT signaling pathway through the activation of CK1α. Its improved pharmacokinetic profile compared to earlier-generation compounds allows for sustained plasma concentrations in vivo, leading to significant anti-tumor efficacy in colorectal cancer models. While comprehensive quantitative pharmacokinetic data is not yet publicly available, the existing information strongly supports its continued development. Further detailed pharmacokinetic and toxicokinetic studies will be crucial in advancing this compound towards clinical evaluation.
References
- 1. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]
- 3. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Guide to Differentiating SSTC3 and the STAC3 Gene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of SSTC3 and the STAC3 gene, entities often mistaken due to their similar nomenclature. This document elucidates their fundamental differences, detailing their respective molecular nature, biological functions, and clinical relevance.
Core Distinction: A Small Molecule vs. a Gene
The primary and most critical distinction is that This compound is a synthetic small-molecule compound , while STAC3 is a gene that encodes a protein. This compound is a chemical tool and potential therapeutic agent that activates Casein Kinase 1α (CK1α) to inhibit the Wnt signaling pathway. In contrast, the STAC3 gene provides the genetic blueprint for the STAC3 protein, an essential component of the excitation-contraction (E-C) coupling machinery in skeletal muscle.
STAC3 Gene and Protein
The STAC3 gene, standing for SH3 and Cysteine Rich Domain 3, is crucial for proper skeletal muscle function.
Molecular Biology and Function
The STAC3 gene encodes the STAC3 protein, which contains an N-terminal cysteine-rich domain and two SH3 domains[1]. This protein is a vital component of the machinery that translates electrical signals into muscle contractions, a process known as excitation-contraction coupling[2][3][4]. The STAC3 protein is predominantly expressed in skeletal muscle[5][6].
The STAC3 protein interacts with key components of the E-C coupling apparatus, including the dihydropyridine receptor (DHPR) and the ryanodine receptor 1 (RYR1), which are voltage-gated calcium channels[2][7][8]. It is required for the proper localization and function of the DHPR at the T-tubule membrane and is essential for the release of calcium ions from the sarcoplasmic reticulum, which triggers muscle contraction[7][8][9]. Studies in zebrafish and mice have shown that the absence of a functional STAC3 gene leads to defects in E-C coupling and impaired muscle function[4][5][10].
Signaling Pathway: Excitation-Contraction Coupling
The STAC3 protein is a key player in the intricate signaling cascade of skeletal muscle E-C coupling. The process can be summarized as follows:
-
An action potential travels down a motor neuron and reaches the neuromuscular junction.
-
This triggers an action potential in the muscle fiber that propagates along the sarcolemma and down the T-tubules.
-
The depolarization is sensed by the DHPR (Cav1.1), a voltage-gated L-type calcium channel.
-
STAC3 is essential for the proper function and conformational change of the DHPR in response to this voltage change.
-
This conformational change in DHPR is mechanically transmitted to the RYR1 on the sarcoplasmic reticulum membrane.
-
RYR1 opens, releasing a flood of calcium ions (Ca2+) into the cytoplasm.
-
Calcium binds to troponin C, leading to a conformational change that moves tropomyosin, exposing myosin-binding sites on actin filaments.
-
Myosin heads bind to actin, and through ATP hydrolysis, power the sliding of filaments, resulting in muscle contraction.
Clinical Relevance: STAC3 Disorder
Mutations in the STAC3 gene are the cause of STAC3 disorder, a congenital myopathy also known as Native American Myopathy[2][7][11]. This autosomal recessive disorder is characterized by muscle weakness, distinctive facial features, joint contractures, and a susceptibility to malignant hyperthermia[7][11][12][13]. At least five mutations in the STAC3 gene have been identified to cause this disorder by reducing the amount or impairing the function of the STAC3 protein[7]. This disruption in STAC3 function leads to impaired calcium release and, consequently, muscle weakness[7].
Experimental Protocols
To study the in vivo function of the Stac3 gene, knockout mouse models have been generated.
-
Methodology: A common strategy involves inserting a trapping cassette between exons of the Stac3 gene in embryonic stem (ES) cells[14]. This insertion disrupts the normal transcription and production of the Stac3 mRNA. Mice heterozygous for the targeted allele are intercrossed to generate homozygous mutant mice[14]. Genotyping is typically performed using PCR with primers specific to the wild-type and targeted alleles. Diminished expression of Stac3 mRNA in homozygous mutants is confirmed by reverse transcription PCR (RT-PCR) and quantitative RT-PCR[14].
Zebrafish have been instrumental in elucidating the role of STAC3 in E-C coupling.
-
Methodology: A forward genetic screen can be used to identify locomotor mutations. Mutants with defective motor behaviors are selected, and the underlying mutation is mapped to the zebrafish STAC3 gene[10]. To confirm the role in E-C coupling, electrophysiological recordings and calcium imaging are performed on muscle fibers of STAC3 mutant and wild-type sibling zebrafish[4]. The response to caffeine, which directly opens RYR1 channels, can be used to assess the integrity of the contractile apparatus downstream of E-C coupling[10].
This compound: A Small-Molecule Wnt Signaling Inhibitor
This compound is a novel, synthetic small-molecule activator of Casein Kinase 1α (CK1α)[15][16]. It is not a naturally occurring biological entity but a compound developed for research and potential therapeutic applications.
Molecular Mechanism of Action
This compound functions by binding to and activating CK1α, a key negative regulator of the Wnt signaling pathway[15][16][17]. The Wnt pathway is crucial in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer (CRC)[18][19].
In the "off-state" of the Wnt pathway, a "destruction complex" that includes CK1α, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes that promote cell proliferation. This compound enhances the activity of CK1α, thereby promoting the degradation of β-catenin and inhibiting Wnt signaling even in the presence of oncogenic mutations that would otherwise activate the pathway[16][18].
Signaling Pathway: Wnt/β-catenin Inhibition
Clinical Relevance and Therapeutic Potential
This compound is being investigated as a potential anti-cancer agent. Studies have shown that it can inhibit the growth of colorectal cancer cells in vitro and in vivo[15][16][18]. A significant advantage of this compound is its improved pharmacokinetic properties and minimal gastrointestinal toxicity compared to other Wnt inhibitors[15][16][17]. This enhanced therapeutic index may be due to the observation that WNT-driven tumors have lower levels of the this compound target, CK1α, making them more sensitive to its activation[16][17].
Experimental Protocols
To measure the potency of Wnt inhibitors like this compound, a reporter gene assay is commonly used.
-
Methodology: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a TCF/LEF responsive promoter (a downstream target of Wnt signaling). The cells are then treated with a Wnt ligand to activate the pathway, in the presence or absence of varying concentrations of this compound. The activity of the Wnt pathway is quantified by measuring the luminescence produced by the luciferase enzyme. A decrease in luminescence indicates inhibition of the pathway.
To assess the anti-tumor efficacy of this compound in a living organism, xenograft models are employed.
-
Methodology: Human colorectal cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice)[18]. Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control on a regular schedule. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors can be excised and analyzed for biomarkers of Wnt signaling and cell proliferation[16].
Summary of Differences
| Feature | This compound | STAC3 Gene |
| Molecular Nature | Small-molecule compound | Gene (DNA sequence) |
| Biological Product | None (it is an effector molecule) | STAC3 protein |
| Primary Function | Activation of Casein Kinase 1α | Encodes the STAC3 protein |
| Signaling Pathway | Inhibition of Wnt/β-catenin signaling | Essential component of skeletal muscle excitation-contraction coupling |
| Cellular Location of Action | Cytoplasm (acts on CK1α) | T-tubule/sarcoplasmic reticulum junction (as a protein) |
| Clinical Relevance | Potential anti-cancer therapeutic (colorectal cancer) | Mutations cause STAC3 disorder (Native American Myopathy) |
| Physiological Role | Pharmacological tool to modulate a signaling pathway | Essential for normal skeletal muscle development and function |
Conclusion
References
- 1. STAC3 SH3 and cysteine rich domain 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. STAC3 - Wikipedia [en.wikipedia.org]
- 3. gettested.us [gettested.us]
- 4. Stac3 is a component of the excitation-contraction coupling machinery and mutated in Native American myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Stac3 Is a Novel Regulator of Skeletal Muscle Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAC3 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. genecards.org [genecards.org]
- 9. Research • STAC3.org [stac3.org]
- 10. STAC3 — European Malignant Hyperthermia Group [emhg.org]
- 11. STAC3 Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. STAC3 disorder: MedlinePlus Genetics [medlineplus.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer [mdpi.com]
Methodological & Application
Application Notes and Protocols for SSTC3, a CK1α Activator and WNT Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the procurement, handling, and experimental application of SSTC3, a potent and selective activator of casein kinase 1α (CK1α) and an inhibitor of the WNT signaling pathway. This document includes supplier information, quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams to facilitate its use in research and drug development.
Supplier and Purchasing Information
This compound is available from several commercial suppliers. Researchers should note that this compound is intended for research use only.
| Supplier | Catalog Number | Quantity | Price (USD) |
| MedchemExpress | HY-111553 | 5 mg | Contact for pricing |
| 10 mg | Contact for pricing | ||
| 50 mg | Contact for pricing | ||
| 100 mg | Contact for pricing | ||
| CymitQuimica | T13004 | 1 mg | Contact for pricing |
| 5 mg | Contact for pricing | ||
| 10 mg | Contact for pricing | ||
| 50 mg | Contact for pricing | ||
| Probechem Biochemicals | PC-60387 | 5 mg | Contact for pricing |
| 10 mg | Contact for pricing | ||
| 50 mg | Contact for pricing | ||
| BOC Sciences | 1242422-09-8 | Custom | Contact for pricing |
| TargetMol | T13004 | 1 mg | $149 |
| 5 mg | Contact for pricing | ||
| 10 mg | Contact for pricing | ||
| 50 mg | Contact for pricing | ||
| Selleck Chemicals | S0575 | 5 mg | Contact for pricing |
| 10 mg | Contact for pricing | ||
| 50 mg | Contact for pricing | ||
| MedKoo Biosciences | 462247 | 5mg | $650 |
| 10mg | $1,000 | ||
| 50mg | $1,750 | ||
| Aladdin Scientific | S648238 | 100mg | $1,800.90[1] |
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₇F₃N₄O₃S₂ | [2] |
| Molecular Weight | 518.53 g/mol | [2] |
| Purity | ≥98% | [1] |
| Appearance | Solid powder | [3] |
| Solubility | DMSO: 100 mg/mL (192.85 mM) | [4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [4] |
| Mechanism of Action | Activator of casein kinase 1α (CK1α), inhibitor of WNT signaling. | [5][6][7] |
| Binding Affinity (Kd) | 32 nM for CK1α | [5][6][7] |
| EC₅₀ (WNT signaling) | 30 nM | [5][6][7] |
Signaling Pathways
WNT Signaling Pathway and the Role of this compound
The canonical WNT signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. In the absence of a WNT ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon WNT binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of WNT target genes that promote cell proliferation.[8][9]
This compound activates CK1α, a key component of the β-catenin destruction complex.[5][6][7] This activation enhances the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the downstream signaling cascade even in the presence of WNT ligands.
Caption: WNT signaling pathway and the inhibitory mechanism of this compound.
Sonic Hedgehog (SHH) Signaling Pathway and the Role of this compound
The Sonic Hedgehog (SHH) signaling pathway is another critical regulator of embryonic development and has been implicated in the pathogenesis of certain cancers, such as medulloblastoma. In the absence of the SHH ligand, the receptor Patched (PTCH1) inhibits Smoothened (SMO). When SHH binds to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of SHH target genes.
This compound has been shown to inhibit SHH activity by acting downstream of SMO. It is proposed that CK1α, activated by this compound, phosphorylates and destabilizes GLI transcription factors, thereby preventing their nuclear translocation and target gene activation.
Caption: SHH signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest (e.g., HCT116, SW480 for colorectal cancer; Daoy for medulloblastoma)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the EC₅₀ value.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of β-catenin Phosphorylation
This protocol details the detection of changes in β-catenin phosphorylation in response to this compound treatment.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line (e.g., SW480)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for a short duration (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-β-catenin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies for total β-catenin and a loading control (e.g., GAPDH) to normalize the data.
-
In Vivo Colorectal Cancer Xenograft Model
This protocol outlines a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Colorectal cancer cell line (e.g., HCT116)
-
Matrigel
-
Immunocompromised mice (e.g., nude mice, 6-8 weeks old)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation and Implantation:
-
Harvest and resuspend HCT116 cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Administration:
-
Prepare the this compound formulation in the vehicle solution.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis (e.g., histology, western blotting).
-
In Vivo Medulloblastoma Orthotopic Xenograft Model
This protocol describes an orthotopic xenograft model to assess the efficacy of this compound against medulloblastoma in a more clinically relevant setting.
Materials:
-
This compound
-
Vehicle solution
-
Medulloblastoma cell line (e.g., Daoy)
-
Immunocompromised mice (e.g., nude mice, 6-8 weeks old)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics
Procedure:
-
Cell Preparation and Stereotactic Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site in the cerebellum.
-
Slowly inject a suspension of medulloblastoma cells (e.g., 1 x 10⁵ cells in 2-5 µL of PBS) into the cerebellum using a Hamilton syringe.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for the development of neurological symptoms (e.g., ataxia, head tilt).
-
Tumor growth can also be monitored using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or MRI.
-
-
This compound Administration:
-
Once tumors are established (as determined by imaging or symptoms), begin treatment with this compound (e.g., 25 mg/kg, i.p., daily) or vehicle control.
-
-
Survival Analysis and Endpoint:
-
Monitor the survival of the mice in each group. The primary endpoint is typically survival.
-
At the time of euthanasia (due to tumor burden or at the end of the study), brains can be harvested for histological analysis to confirm tumor formation and assess treatment effects.
-
Quantitative Data Summary
| Parameter | Cell Line/Model | Value |
| EC₅₀ (WNT Signaling) | Reporter Assay | 30 nM[5][6][7] |
| EC₅₀ (Cell Viability) | HCT116 | 123 nM[5] |
| HT29 | 132 nM[5] | |
| SW403 | 63 nM[5] | |
| In Vivo Efficacy (Colorectal Cancer) | HCT116 Xenograft | 25 mg/kg, i.p., daily |
| Apc(min/+) mice | 10 mg/kg, i.p., daily | |
| In Vivo Efficacy (Medulloblastoma) | SHH Medulloblastoma Xenograft | 25 mg/kg, i.p., daily |
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow appropriate safety procedures and institutional guidelines when working with chemical compounds and animal models.
References
- 1. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 2. Mouse xenograft tumor model [bio-protocol.org]
- 3. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
SSTC3 solubility and preparation of stock solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSTC3 is a potent and specific small-molecule activator of casein kinase 1α (CK1α) with a binding affinity (Kd) of 32 nM.[1][2][3] By activating CK1α, this compound effectively inhibits the WNT signaling pathway, demonstrating an EC50 of 30 nM.[1][3] This targeted activity makes this compound a valuable research tool for studying WNT-driven processes and a potential therapeutic agent in diseases characterized by aberrant WNT signaling, such as colorectal cancer.[4] this compound has shown efficacy in reducing the viability of colorectal cancer cell lines and inhibiting tumor growth in xenograft and Apc-mutant mouse models.[1][2] Notably, it exhibits minimal gastrointestinal toxicity compared to other WNT inhibitors, suggesting a favorable therapeutic index.[1][4]
Data Presentation: Solubility and Stock Solution Preparation
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO). For optimal results, it is recommended to prepare concentrated stock solutions in DMSO, which can then be further diluted in aqueous media or specific formulations for in vitro and in vivo applications.
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (192.85 mM) | Sonication is recommended to facilitate dissolution.[2] |
| 125 mg/mL (241.07 mM) | Ultrasonic treatment may be necessary.[5] |
Stock Solution Storage
Concentrated stock solutions of this compound in DMSO can be stored for extended periods under appropriate conditions. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.[1][6]
| Storage Temperature | Shelf Life in Solvent |
| -80°C | 1 to 2 years[1][2][3] |
| -20°C | 1 year[1][5] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding the maximum solubility).
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution for several minutes until it becomes clear.[2][5][6]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C or -20°C.[1][2]
Note on Cell-Based Assays: When diluting the DMSO stock solution into aqueous cell culture media, it is common for compounds to precipitate. To avoid this, it is recommended to vortex or sonicate the diluted solution.[6] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Preparation of Formulations for In Vivo Use
For animal studies, this compound can be formulated for intraperitoneal (IP) injection. Below are two established protocols.
Protocol 1: PEG300/Tween-80/Saline Formulation
This formulation results in a clear solution with a solubility of at least 2.08 mg/mL (4.01 mM).[1][5]
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile tubes
Procedure (for 1 mL of final formulation):
-
Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration.
Protocol 2: Corn Oil Formulation
This formulation also yields a clear solution with a solubility of at least 2.08 mg/mL (4.01 mM).[1][5] This protocol is suitable for studies where the dosing period is less than half a month.[1]
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Corn oil
-
Sterile tubes
Procedure (for 1 mL of final formulation):
-
Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Mix thoroughly until the solution is homogeneous.
Visualization of Mechanism of Action
This compound Mechanism of Action in the WNT Signaling Pathway
This compound functions as an activator of CK1α, a key negative regulator of the WNT signaling pathway. In the absence of a WNT ligand, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. When WNT ligands bind to their receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of WNT target genes. This compound enhances the activity of CK1α, thereby promoting the phosphorylation and degradation of β-catenin, even in the presence of WNT signaling, thus inhibiting the downstream transcriptional program.
Caption: this compound activates CK1α, enhancing β-catenin degradation and inhibiting WNT signaling.
Experimental Workflow: In Vitro Cell Viability Assay
A common application for this compound is to assess its effect on the viability of cancer cell lines, particularly those with a dependency on the WNT pathway.
Caption: Workflow for assessing the effect of this compound on cancer cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wnt/beta-catenin | Casein Kinase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Measuring SSTC3 Activity on CK1α
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols to characterize the activity of SSTC3, a known activator of Casein Kinase 1α (CK1α), a critical negative regulator of the Wnt signaling pathway. The following assays are designed to be used in academic and industrial research settings for the study of Wnt signaling and the development of novel therapeutics targeting this pathway.
Summary of Quantitative Data
The following table summarizes key quantitative parameters of this compound activity on CK1α, providing a baseline for experimental design and data interpretation.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 32 nM | Surface Plasmon Resonance (SPR) | [1][2][3][4][5] |
| Wnt Signaling Inhibition (EC50) | 30 nM | WNT Reporter Gene Assay | [1][2][3][4][6][7] |
| AXIN2 Expression Inhibition (EC50) | 100 nM | qRT-PCR | [6] |
| LGR5 Expression Inhibition (EC50) | 106 nM | qRT-PCR | [6] |
| HCT116 Cell Viability (EC50) | 78 nM | Cell Viability Assay | [6] |
| HT29 Cell Viability (EC50) | 80 nM | Cell Viability Assay | [6] |
| SW403 Cell Viability (EC50) | 80 nM | Cell Viability Assay | [6] |
Signaling Pathway Overview
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. CK1α acts as a tumor suppressor by phosphorylating β-catenin, a key effector of the Wnt pathway, marking it for degradation. This compound activates CK1α, thereby enhancing the degradation of β-catenin and inhibiting Wnt signaling.
Caption: Wnt signaling pathway and the role of this compound.
Experimental Protocols
The following section provides detailed protocols for key assays to measure the activity of this compound on CK1α.
WNT Reporter Gene Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter system.
Principle: The TOPflash reporter plasmid contains TCF/LEF binding sites upstream of a luciferase gene. In the presence of active Wnt signaling, β-catenin co-activates TCF/LEF-mediated transcription, leading to luciferase expression. FOPflash, a negative control plasmid with mutated TCF/LEF sites, is used to determine non-specific luciferase activity. The ratio of TOPflash to FOPflash luminescence is a measure of Wnt pathway activation.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 2.5 x 104 cells/well.
-
After 24 hours, co-transfect cells with TOPflash or FOPflash plasmids and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control.
-
To induce Wnt signaling, treat cells with Wnt3a conditioned medium.
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the TOPflash and FOPflash firefly luciferase values to the Renilla luciferase values.
-
Calculate the TOP/FOP ratio to determine the fold change in Wnt signaling.
-
Plot the TOP/FOP ratio against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Caption: Workflow for the WNT Reporter Gene Assay.
Surface Plasmon Resonance (SPR) Assay
This biophysical technique measures the direct binding of this compound to CK1α in real-time.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., this compound) is immobilized on the chip, and its binding partner (the analyte, e.g., recombinant CK1α) is flowed over the surface. The binding event causes a change in the refractive index, which is proportional to the mass change on the surface.
Protocol:
-
Chip Preparation:
-
Covalently immobilize this compound onto a CM5 sensor chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of purified recombinant CK1α over the chip surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the response units (RU) against time.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Caption: Workflow for the Surface Plasmon Resonance Assay.
In Vitro Kinase Assay
This biochemical assay directly measures the enzymatic activity of CK1α in the presence of this compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Kinase Reaction:
-
Set up a reaction mixture containing recombinant CK1α, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Add varying concentrations of this compound or vehicle control to the reaction.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and initiate the ADP detection by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence signal, which is proportional to the amount of ADP produced.
-
Plot the luminescence against the this compound concentration to determine the effect of the compound on CK1α activity.
-
Caption: Workflow for the In Vitro Kinase Assay.
Cell Viability Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the this compound concentration and determine the EC50 value.
-
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of CK1α substrates, such as β-catenin.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., SW403) with this compound for a short period (e.g., 15 minutes).[1]
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-β-catenin).
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Quantify the band intensities and normalize to a loading control (e.g., total β-catenin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR)
This assay measures the expression levels of Wnt target genes to confirm the inhibitory effect of this compound on the Wnt pathway.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound for a defined period.
-
Extract total RNA from the cells and reverse transcribe it into cDNA.
-
-
Real-Time PCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for Wnt target genes (e.g., AXIN2, LGR5) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Determine the dose-dependent effect of this compound on the expression of Wnt target genes.
-
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. TOPflash Wnt reporter assays [bio-protocol.org]
- 4. m.youtube.com [m.youtube.com]
- 5. jcancer.org [jcancer.org]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring β-catenin Levels Following SSTC3 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of β-catenin protein levels in cell lysates after treatment with SSTC3, a known inhibitor of the Wnt/β-catenin signaling pathway.
Introduction
The Wnt/β-catenin signaling pathway is crucial in both embryonic development and adult tissue maintenance.[1][2][3] Its dysregulation is a key factor in the onset and progression of various cancers, particularly colorectal cancer.[4][5] Central to this pathway is the protein β-catenin, which, upon pathway activation, accumulates in the cytoplasm, translocates to the nucleus, and activates target gene transcription.[3][6] In the absence of a Wnt signal, a "destruction complex," which includes Casein Kinase 1α (CK1α) and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, marking it for proteasomal degradation.[1][3]
This compound is a potent small-molecule activator of CK1α.[7][8] By activating CK1α, this compound enhances the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting Wnt signaling.[4][5][7] This makes this compound a valuable tool for studying Wnt-driven processes and a potential therapeutic agent. This protocol outlines a robust Western blot procedure to measure the expected decrease in β-catenin levels following this compound treatment.
Key Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate colorectal cancer (CRC) cell lines (e.g., HCT116, SW403, HT29) in appropriate culture dishes or plates. Allow cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Aspirate the old media from the cells and replace it with fresh media containing various concentrations of this compound (e.g., 0-1 µM).[8] An untreated control (vehicle only, e.g., DMSO) must be included.
-
Incubation: Incubate the cells for a predetermined period (e.g., 15 minutes to 24 hours), depending on the experimental goals.[8] A 15-minute treatment has been shown to increase β-catenin phosphorylation levels.[8]
II. Cell Lysis
-
Washing: After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare an ice-cold lysis buffer. A common choice is RIPA buffer, but a buffer containing 20 mM Tris-HCl (pH 8), 150 mM NaCl, 10 mM MgCl2, 1 mM EDTA, and 0.5% Triton X-100 is also suitable.[9] It is critical to supplement the lysis buffer with fresh protease and phosphatase inhibitors just before use.[10][11]
-
Cell Lysis: Add the prepared ice-cold lysis buffer to the culture dish (e.g., 1 mL for a 100 mm dish).[10] Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes.[10] To disrupt genomic DNA, sonicate the lysate on ice.[10] Centrifuge the lysate at approximately 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.[10]
III. Western Blotting
-
Sample Preparation: Prepare the protein samples for electrophoresis by adding Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to a final concentration of 1x.[13] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]
-
SDS-PAGE: Load equal amounts of protein (e.g., 15-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 10% Tris-Glycine gel).[14] Also, load a pre-stained protein ladder to monitor protein separation and transfer efficiency.[15] Run the gel at a constant voltage until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9] This can be done using a wet, semi-dry, or dry transfer system. Ensure the membrane is pre-activated with methanol if using PVDF.[13]
-
Blocking: After the transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[12][14] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin diluted in the blocking buffer. The incubation should be carried out overnight at 4°C with gentle agitation.[14] A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Washing: Wash the membrane three times for 5-15 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit IgG-HRP). The incubation should be for 1 hour at room temperature with gentle agitation.[14]
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.[13]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14] Capture the signal using a chemiluminescence imaging system or X-ray film.[15]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
| Reagent/Parameter | Recommended Concentration/Condition |
| This compound Treatment | |
| Cell Line | HCT116, SW403, or other relevant CRC line |
| This compound Concentration | 0.1 - 1.0 µM[8] |
| Incubation Time | 15 minutes - 24 hours[8] |
| Western Blot | |
| Lysis Buffer | RIPA or Tris-based buffer with protease/phosphatase inhibitors |
| Protein Loading | 15 - 30 µg per lane |
| Gel Percentage | 10% Polyacrylamide |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Antibody Dilutions | |
| Primary: Anti-β-catenin | 1:1000[14][16][17] |
| Primary: Anti-β-actin (Loading Control) | 1:5000[16] |
| Secondary: HRP-conjugated | 1:3000 - 1:20,000[12][14] |
Mandatory Visualizations
Caption: Wnt/β-catenin signaling and the effect of this compound.
Caption: Workflow for Western blot analysis of β-catenin.
Caption: Logical flow of this compound's effect on β-catenin.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]
- 3. Transcriptional Regulation of Wnt/β-Catenin Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. origene.com [origene.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Cell lysis and western blot [bio-protocol.org]
- 17. usbio.net [usbio.net]
Application Notes and Protocols: Investigating SSTC3 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSTC3 is a novel, orally bioavailable small-molecule activator of Casein Kinase 1α (CK1α), a critical negative regulator of the Wnt/β-catenin signaling pathway.[1][2][3] Aberrant Wnt signaling is a key driver in numerous cancers, particularly colorectal cancer (CRC), where mutations in components like APC are prevalent.[1] this compound has demonstrated preclinical efficacy as a single agent in inhibiting the growth of Wnt-dependent CRC xenografts and patient-derived organoids.[2] A key advantage of this compound is its enhanced therapeutic index, attributed to the lower abundance of its target, CK1α, in tumor tissues compared to normal gastrointestinal tissues, which may result in minimal GI toxicity.[1]
The combination of targeted agents with standard-of-care chemotherapy is a cornerstone of modern oncology.[2] Preclinical studies with various Wnt signaling inhibitors have shown synergistic efficacy when combined with conventional chemotherapy agents.[4][5] For instance, the Wnt pathway inhibitor RXC004, when combined with a triplet chemotherapy regimen of 5-fluorouracil (5-FU), irinotecan, and oxaliplatin, led to significantly increased survival and greater tumor volume reduction in a colorectal xenograft model compared to either treatment alone.[6] This provides a strong rationale for investigating this compound in combination with cytotoxic agents to enhance anti-tumor activity, overcome potential resistance mechanisms, and improve therapeutic outcomes.
These application notes provide a framework and detailed protocols for assessing the synergistic potential of this compound with standard chemotherapy regimens used in the treatment of colorectal cancer, such as FOLFOX (5-FU, Leucovorin, Oxaliplatin) and FOLFIRI (5-FU, Leucovorin, Irinotecan).
Signaling Pathway and Rationale for Combination
This compound functions by activating CK1α, a key component of the β-catenin destruction complex. This activation enhances the phosphorylation of β-catenin, targeting it for proteasomal degradation and thereby inhibiting the transcription of Wnt target genes, such as MYC and CCND1, which are critical for cell proliferation.
-
This compound: Directly targets and inhibits the oncogenic Wnt signaling cascade.
-
Conventional Chemotherapy (e.g., 5-FU, Oxaliplatin, Irinotecan): Induces DNA damage and inhibits DNA synthesis, leading to cell cycle arrest and apoptosis.
The combination of these two modalities offers the potential for a synergistic anti-tumor effect through complementary mechanisms of action. By suppressing the pro-survival Wnt signaling with this compound, cancer cells may become more susceptible to the cytotoxic effects of chemotherapy.
Caption: Wnt signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment in Colorectal Cancer Cell Lines
Objective: To determine if this compound acts synergistically with standard chemotherapy agents (5-FU, Oxaliplatin, Irinotecan) to inhibit the proliferation of human CRC cell lines.
Materials:
-
Human CRC cell lines (e.g., HCT116, SW480, DLD-1)
-
This compound (powder, solubilized in DMSO)
-
5-Fluorouracil (5-FU)
-
Oxaliplatin
-
Irinotecan
-
Cell culture medium (e.g., McCoy's 5A, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
CompuSyn software or similar for synergy analysis
Methodology:
-
Cell Culture: Culture CRC cell lines according to standard protocols. Ensure cells are in the logarithmic growth phase before seeding.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation:
-
Prepare stock solutions of this compound, 5-FU, Oxaliplatin, and Irinotecan in DMSO.
-
Create a series of 2-fold serial dilutions for each drug in cell culture medium to cover a range of concentrations above and below the estimated IC50 value.
-
-
Combination Treatment:
-
Treat cells with this compound alone, each chemotherapy agent alone, and combinations of this compound with each chemotherapy agent at constant-ratio concentrations (e.g., based on the ratio of their individual IC50 values).
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone.
-
Use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Experimental workflow for in vitro synergy assessment.
Data Presentation
Quantitative data from in vitro synergy studies should be summarized in clear, well-structured tables.
Table 1: IC50 Values of Single Agents in CRC Cell Lines
| Cell Line | This compound IC50 (nM) | 5-FU IC50 (µM) | Oxaliplatin IC50 (µM) | Irinotecan IC50 (µM) |
| HCT116 | e.g., 35 | e.g., 5.2 | e.g., 1.8 | e.g., 2.5 |
| SW480 | e.g., 50 | e.g., 8.1 | e.g., 3.5 | e.g., 4.1 |
| DLD-1 | e.g., 42 | e.g., 6.5 | e.g., 2.2 | e.g., 3.3 |
Table 2: Combination Index (CI) Values for this compound with Chemotherapy Agents (CI < 1 indicates Synergy)
| Cell Line | Combination | CI at ED50 | CI at ED75 | CI at ED90 | Interpretation |
| HCT116 | This compound + 5-FU | e.g., 0.6 | e.g., 0.5 | e.g., 0.4 | Synergistic |
| HCT116 | This compound + Oxaliplatin | e.g., 0.7 | e.g., 0.6 | e.g., 0.5 | Synergistic |
| SW480 | This compound + 5-FU | e.g., 0.8 | e.g., 0.7 | e.g., 0.6 | Synergistic |
| SW480 | This compound + Oxaliplatin | e.g., 0.9 | e.g., 0.8 | e.g., 0.7 | Synergistic |
ED50, ED75, ED90 refer to the effective dose that inhibits 50%, 75%, and 90% of cell growth, respectively.
Protocol 2: In Vivo Efficacy Assessment in a Colorectal Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with a standard chemotherapy regimen (e.g., FOLFOX) in a mouse xenograft model of human CRC.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human CRC cell line (e.g., HCT116)
-
This compound (formulated for oral gavage)
-
5-Fluorouracil, Leucovorin, Oxaliplatin (formulated for injection)
-
Matrigel
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation: Subcutaneously implant CRC cells (e.g., 1 x 10^6 HCT116 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone (e.g., daily oral gavage)
-
Group 3: FOLFOX alone (e.g., standard cycle, intraperitoneal injection)
-
Group 4: this compound + FOLFOX
-
-
Treatment Administration: Administer treatments according to the predetermined schedule. Monitor animal weight and general health daily.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and Wnt pathway biomarkers).
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Compare the TGI of the combination group to the single-agent groups to assess for enhanced efficacy. Statistical analysis (e.g., ANOVA) should be performed.
-
Expected Outcomes and Interpretation
Based on the strong preclinical rationale for combining Wnt pathway inhibitors with chemotherapy, it is hypothesized that the combination of this compound with agents like 5-FU, oxaliplatin, and irinotecan will demonstrate synergistic cytotoxicity in CRC cell lines (CI < 1). In vivo, this synergy is expected to translate into significantly greater tumor growth inhibition in the combination treatment group compared to either this compound or chemotherapy alone. Successful demonstration of synergy in these preclinical models would provide a strong foundation for the clinical development of this compound as part of a combination therapeutic strategy for colorectal and other Wnt-driven cancers.
References
- 1. Casein kinase1α activators, a precision weapon for CRC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: SSTC3 in Patient-Derived Organoid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SSTC3, a potent activator of Casein Kinase 1α (CK1α) and inhibitor of Wnt signaling, in patient-derived organoid (PDO) models. This document outlines the mechanism of action, protocols for PDO culture and treatment, methods for assessing cellular response, and quantitative data on this compound efficacy.
Introduction
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown from patient tumor tissue that recapitulate the genetic and phenotypic heterogeneity of the original cancer. As such, they represent a powerful preclinical model for studying cancer biology and evaluating therapeutic responses. The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, particularly colorectal cancer (CRC), making it a key target for therapeutic intervention.
This compound is a small molecule that activates CK1α, a critical negative regulator of the Wnt pathway.[1][2] Activation of CK1α by this compound enhances the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes and suppressing the growth of Wnt-dependent cancers.[1][2] Studies have demonstrated the efficacy of this compound in attenuating the growth of colorectal cancer cells and Apc mutant organoids.[2][3] Notably, this compound exhibits an enhanced therapeutic index due to the observation that Wnt-driven tumors often have decreased levels of CK1α, rendering them more sensitive to CK1α activators.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer models.
Table 1: EC50 Values of this compound in Mouse Organoids and Human Colorectal Cancer Cell Lines
| Model Type | Model Name | Genetic Background | EC50 Value | Reference |
| Mouse Intestinal Organoid | Wild-type | Wild-type | 2.9 µM | [2][3] |
| Mouse Intestinal Organoid | Apc-/- | Apc knockout | 150 nM | [2][3] |
| Mouse Intestinal Organoid | Apcmin | Apc mutation | 70 nM | [2][3] |
| Human CRC Cell Line | HT29 | APC mutant | 132 nM (viability), 168 nM (colony formation) | [3] |
| Human CRC Cell Line | SW403 | APC mutant | 63 nM (viability), 61 nM (colony formation) | [3] |
| Human CRC Cell Line | HCT116 | β-catenin mutant | 123 nM (viability), 80 nM (colony formation) | [3] |
| Human CRC Cell Line | RKO | Wnt pathway wild-type | 3.1 µM | [3] |
Table 2: Effect of this compound on Wnt Target Gene Expression in a Human CRC Cell Line (SW403)
| Target Gene | EC50 Value | Reference |
| AXIN2 | 100 nM | [3] |
| LGR5 | 106 nM | [3] |
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound. In the "Wnt OFF" state, a destruction complex containing APC, Axin, GSK3β, and CK1α phosphorylates β-catenin, targeting it for proteasomal degradation. In the "Wnt ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the inactivation of the destruction complex and the accumulation of β-catenin in the nucleus, where it activates target gene transcription. This compound activates CK1α, enhancing the function of the destruction complex and promoting β-catenin degradation even in the presence of Wnt signaling.
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Experimental Protocols
Generation and Culture of Patient-Derived Organoids (Example: Colorectal Cancer)
This protocol is a generalized procedure and may require optimization for different tumor types.
Materials:
-
Fresh patient tumor tissue
-
Basement membrane matrix (e.g., Matrigel®)
-
Advanced DMEM/F12 medium
-
HEPES buffer
-
GlutaMAX™ supplement
-
Penicillin-Streptomycin
-
N-2 and B-27 supplements
-
N-acetylcysteine
-
Human EGF
-
Noggin
-
R-spondin-1
-
SB202190 (p38 inhibitor)
-
A83-01 (TGF-β type I receptor inhibitor)
-
Gastrin
-
Nicotinamide
-
Y-27632 (ROCK inhibitor, for initial culture and passaging)
-
Collagenase/Dispase or similar tissue dissociation enzymes
-
Cell recovery solution
Procedure:
-
Tissue Digestion:
-
Wash the fresh tumor tissue with cold PBS supplemented with antibiotics.
-
Mince the tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments with a dissociation solution (e.g., Collagenase/Dispase in Advanced DMEM/F12) at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzyme with an equal volume of Advanced DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a cold basement membrane matrix.
-
Plate droplets of the cell-matrix suspension into a pre-warmed culture plate.
-
Incubate at 37°C for 15-30 minutes to solidify the matrix.
-
Carefully add complete organoid culture medium supplemented with Y-27632 for the first week.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically disrupting the organoids and re-seeding them in a fresh basement membrane matrix.
-
This compound Treatment of Patient-Derived Organoids
Materials:
-
Established patient-derived organoid cultures
-
This compound stock solution (dissolved in DMSO)
-
Complete organoid culture medium
-
Multi-well culture plates (e.g., 96-well)
Procedure:
-
Organoid Plating for Assay:
-
Harvest established organoids and dissociate them into small fragments.
-
Count the organoid fragments and seed a standardized number into a basement membrane matrix in a multi-well plate suitable for the chosen viability assay.
-
Culture for 24-48 hours to allow the organoids to reform.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete organoid culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the EC50 for each PDO line.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the organoids for the desired treatment duration (e.g., 4-6 days), refreshing the medium with this compound every 2-3 days.
-
Assessment of Organoid Viability and Growth
Materials:
-
Treated organoid cultures
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Brightfield microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Viability Assay:
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
-
-
Organoid Size Measurement:
-
Capture brightfield images of the organoids at the beginning and end of the treatment.
-
Use image analysis software to measure the area or diameter of individual organoids.
-
Calculate the change in organoid size over the treatment period.
-
Molecular Analysis of Wnt Pathway Inhibition
Protocol for Western Blot Analysis of β-catenin:
-
Protein Extraction:
-
Harvest organoids from the basement membrane matrix using a cell recovery solution.
-
Wash the organoids with cold PBS.
-
Lyse the organoids in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the β-catenin signal to a loading control (e.g., GAPDH or β-actin).
-
Protocol for qPCR Analysis of Wnt Target Genes (e.g., AXIN2, LGR5):
-
RNA Extraction:
-
Harvest organoids and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform quantitative PCR using SYBR Green or TaqMan probes for the target genes (e.g., AXIN2, LGR5) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for PDO generation and drug screening, and the logical relationship between CK1α levels and this compound sensitivity.
Caption: Experimental workflow for PDO generation and this compound screening.
Caption: Relationship between Wnt activation, CK1α levels, and this compound sensitivity.
Conclusion and Future Directions
This compound presents a promising therapeutic strategy for Wnt-driven cancers. The use of patient-derived organoids provides a robust platform for evaluating the efficacy of this compound in a personalized manner. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on various PDO models.
Further research is warranted to:
-
Evaluate the efficacy of this compound in a broader range of human patient-derived organoids from different cancer types with known Wnt pathway alterations.
-
Investigate the potential for synergistic effects when combining this compound with other anti-cancer agents.
-
Assess the toxicity profile of this compound in a panel of normal human organoids derived from various tissues to further confirm its therapeutic window.
By leveraging the power of PDO models, the development and application of targeted therapies like this compound can be significantly advanced, paving the way for more effective and personalized cancer treatments.
References
Application Notes and Protocols: Lentiviral shRNA Knockdown of CK1α with SSTC3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1α (CK1α), encoded by the CSNK1A1 gene, is a serine/threonine kinase that plays a pivotal role in regulating multiple cellular signaling pathways, including the Wnt/β-catenin, p53, and Hedgehog pathways.[1][2] Dysregulation of CK1α activity is implicated in the pathogenesis of various diseases, notably cancer. SSTC3 is a potent and selective small molecule activator of CK1α that has demonstrated efficacy in attenuating Wnt signaling and inhibiting the growth of Wnt-driven tumors.[3][4][5][6]
Recent studies have revealed a synergistic interaction between the genetic knockdown of CK1α and pharmacological activation by this compound.[7][8] Paradoxically, reducing the cellular levels of CK1α through lentiviral-mediated short hairpin RNA (shRNA) sensitizes cancer cells to the effects of this compound.[7][8] This suggests a therapeutic strategy where partial suppression of CK1α expression could enhance the therapeutic window and efficacy of CK1α activators like this compound, particularly in tumors with inherent resistance or lower CK1α expression.
These application notes provide detailed protocols for the lentiviral shRNA knockdown of CK1α, subsequent treatment with this compound, and methods to quantify the effects on cell viability and signaling pathways.
Data Presentation
Table 1: Effect of CK1α Knockdown on Cellular Sensitivity to this compound in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Genetic Background | CK1α Status | This compound EC₅₀ (nM) | Fold Sensitization |
| SW403 | APC mutant | Endogenous | 63 | - |
| SW403 | APC mutant | shRNA Knockdown | < 30 | > 2-fold |
| HT29 | APC mutant | Endogenous | 132 | - |
| HT29 | APC mutant | shRNA Knockdown | ~60 | ~2.2-fold |
| HCT116 | β-catenin mutant | Endogenous | 123 | - |
| RKO | Wnt-independent | Endogenous | 3100 | - |
Data extrapolated from figures in Li et al., Science Signaling (2017).[5][8] The exact EC₅₀ for knockdown cells was below the lowest concentration tested, indicating significant sensitization.
Table 2: Summary of Experimental Outcomes
| Experiment | Readout | Expected Outcome with CK1α Knockdown + this compound |
| Cell Viability Assay (MTT/WST-1) | Cell Proliferation | Decreased cell viability compared to either treatment alone. |
| Western Blot | Protein Expression | Reduced CK1α levels, decreased β-catenin, potential increase in p53 and p21. |
| qRT-PCR | Gene Expression | Downregulation of Wnt target genes (e.g., AXIN2, LGR5). Upregulation of p53 target genes. |
| Apoptosis Assay (Annexin V/PI) | Apoptosis Rate | Increased percentage of apoptotic cells. |
| Wnt Reporter Assay (TOP/FOP Flash) | Signaling Activity | Significant reduction in Wnt signaling activity. |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of CK1α (CSNK1A1)
This protocol outlines the transduction of target cells with lentiviral particles carrying shRNA against CSNK1A1.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line (e.g., SW403, HCT116)
-
Lentiviral vector with CSNK1A1 shRNA (and a non-targeting scramble shRNA control)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., calcium phosphate, Lipofectamine)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Polybrene
-
Puromycin (or other selection antibiotic corresponding to the vector)
-
35 mm and 60 mm tissue culture dishes
Procedure:
-
Lentivirus Production (in HEK293T cells):
-
Day 1: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the HEK293T cells with the CSNK1A1 shRNA lentiviral vector and the packaging plasmids using your chosen transfection reagent.
-
Day 3: Replace the transfection medium with fresh growth medium.
-
Day 4-5: Harvest the virus-containing supernatant 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The viral particles can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Day 1: Seed the target cells (e.g., 0.5 million HeLa cells) in a 35 mm dish.[9] The cells should be 50-60% confluent the next day.[9]
-
Day 2: Pre-warm the lentiviral supernatant to 37°C.[9] Add the viral supernatant to the cells. Add Polybrene to a final concentration of 5 µg/mL to enhance transduction efficiency.[9]
-
Day 3: After 24 hours, replace the virus-containing medium with fresh growth medium.
-
Day 4 onwards: Begin selection with the appropriate antibiotic (e.g., puromycin at 2-10 µg/mL, concentration to be determined by a kill curve for your specific cell line). Culture the cells for 48-72 hours, allowing for the selection of successfully transduced cells.[9]
-
-
Validation of Knockdown:
-
Expand the selected cells.
-
Perform Western blotting and quantitative real-time PCR (qRT-PCR) to confirm the reduction of CK1α protein and CSNK1A1 mRNA levels, respectively, compared to cells transduced with a non-targeting scramble shRNA. A knockdown efficiency of >60% is generally considered effective.
-
Protocol 2: this compound Treatment and Cell Viability Assay
This protocol is for treating CK1α knockdown cells with this compound and assessing the impact on cell viability.
Materials:
-
CK1α knockdown and scramble control cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
Growth medium
-
Cell viability reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the CK1α knockdown and scramble control cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in growth medium from your stock solution. A suggested concentration range is 0-1 µM.[3]
-
Remove the old medium from the 96-well plates and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate the plates for the desired treatment duration (e.g., 5 days).[3]
-
-
Viability Assessment (WST-1 Example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration and use a non-linear regression to calculate the EC₅₀ values.
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing changes in protein levels in key signaling pathways following treatment.
Materials:
-
CK1α knockdown and scramble control cells
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CK1α, anti-β-catenin, anti-p53, anti-p21, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates with this compound as described in Protocol 2.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., Actin or GAPDH).
-
Visualizations
Caption: Experimental workflow for CK1α knockdown and this compound treatment.
Caption: Simplified Wnt/β-catenin signaling and points of intervention.
References
- 1. lin2.curehunter.com [lin2.curehunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. shRNA‑mediated knockdown of KNTC1 inhibits non-small-cell lung cancer through regulating PSMB8 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting SSTC3 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the insolubility of SSTC3 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective small-molecule activator of casein kinase 1α (CK1α), which plays a crucial role in the WNT signaling pathway.[1][2][3] As an inhibitor of WNT signaling, this compound is a valuable tool for research in areas such as colorectal cancer.[1][4][5][6] However, like many small-molecule inhibitors, this compound has low intrinsic solubility in aqueous solutions, which can present challenges for its use in various experimental settings. One supplier notes its solubility as less than 1 mg/mL.[2]
Q2: What are the common solvents for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[7][8] For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium. For in vivo studies, a co-solvent system is often necessary to achieve a stable and injectable formulation.[7]
Q3: Can I prepare a stock solution of this compound in water or phosphate-buffered saline (PBS)?
Directly dissolving this compound in water or PBS is not recommended due to its low aqueous solubility. This can lead to precipitation of the compound, resulting in inaccurate concentrations and unreliable experimental outcomes. It is best to first prepare a high-concentration stock solution in an organic solvent like DMSO.
Q4: How should I store this compound solutions?
Powdered this compound should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[7] Stock solutions prepared in a solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year to maintain their integrity and activity.[1][7]
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshoot and overcome common issues related to the insolubility of this compound in aqueous experimental setups.
Issue 1: Precipitation is observed when diluting a DMSO stock of this compound into my aqueous buffer.
Why is this happening?
This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to "crash out" of the solution.
Solutions:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment. Determine the lowest effective concentration from literature or preliminary experiments.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Increasing the final DMSO concentration within this range can help maintain this compound solubility.
-
Use a co-solvent system: For experiments requiring higher concentrations of this compound, a co-solvent system can be employed. A common formulation for in vivo use involves a mixture of DMSO, PEG300, and Tween-80 in saline.[7] This approach can be adapted for in vitro use, but careful validation of the vehicle's effect on the experimental system is crucial.
-
Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution more effectively.
Issue 2: I am seeing inconsistent results in my cell-based assays.
Why could this be happening?
Inconsistent results can be a direct consequence of poor compound solubility. If this compound precipitates, the actual concentration exposed to the cells will be lower and more variable than intended.
Solutions:
-
Visually inspect for precipitates: Before adding the compound to your cells, carefully inspect the diluted solution for any visible signs of precipitation. Centrifuging the diluted solution and checking for a pellet can also be informative.
-
Optimize your dilution protocol: Follow the recommendations in "Issue 1" to prepare your working solutions. Ensure thorough mixing after each dilution step.
-
Include solubility-enhancing excipients: In some cases, the addition of non-ionic detergents at low concentrations (e.g., Tween-20) can help to stabilize the compound in the aqueous medium.[9] However, the compatibility of such additives with your specific assay must be verified.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound. Researchers should note that these values can have slight batch-to-batch variations.
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (241.07 mM) | Ultrasonic assistance may be needed for dissolution.[7] |
| In vivo vehicle 1 | ≥ 2.08 mg/mL (4.01 mM) | A clear solution can be achieved by adding solvents sequentially: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[7] |
| In vivo vehicle 2 | ≥ 2.08 mg/mL (4.01 mM) | A clear solution can be achieved by adding solvents sequentially: 10% DMSO >> 90% corn oil.[7] |
| Aqueous Solutions | < 1 mg/mL | Characterized as slightly soluble or insoluble.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate briefly in a water bath.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentration. Important: Add the stock solution to the medium and mix immediately to minimize precipitation. Do not add medium to the concentrated stock.
-
Ensure the final concentration of DMSO in the medium is below the tolerance level of your cell line (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Visualizations
Caption: WNT signaling pathway and the activating role of this compound on CK1α.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medkoo.com [medkoo.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing SSTC3 Dosage for In Vivo Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of SSTC3 in in vivo animal studies. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule activator of casein kinase 1α (CK1α), an enzyme that plays a crucial role in the WNT signaling pathway.[1][2] By activating CK1α, this compound enhances the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator in the WNT pathway.[3][4] This leads to the inhibition of WNT signaling, which is constitutively active in many cancers, particularly colorectal cancer (CRC).[5][6] this compound has demonstrated efficacy in reducing tumor growth in various preclinical cancer models.[5][7]
Q2: What are the key advantages of using this compound over other WNT inhibitors?
This compound offers a significant advantage due to its minimal gastrointestinal (GI) toxicity compared to other classes of WNT inhibitors like Tankyrase inhibitors.[2][4][8] This improved therapeutic index is attributed to the differential abundance of its target, CK1α, which is less prevalent in normal gastrointestinal tissue compared to WNT-driven tumors.[5][6] Additionally, this compound has better pharmacokinetic properties than the first-in-class CK1α activator, pyrvinium, including improved bioavailability, allowing for effective systemic administration in vivo.[3][5] It has also been shown to cross the blood-brain barrier.[3][9]
Q3: What is a recommended starting dose for this compound in mice?
Based on published preclinical studies, a common starting dose for this compound in mice is in the range of 10 mg/kg to 25 mg/kg , administered via intraperitoneal (IP) injection once daily.[2][10]
-
For Apcmin mouse models of intestinal polyposis: A dose of 10 mg/kg administered daily by IP injection for one month has been shown to inhibit the growth of tumors.[2][10]
-
For colorectal carcinoma xenograft models (e.g., HCT116): A dose of 25 mg/kg administered daily by IP injection for 8-12 days has been effective in suppressing tumor growth.[2][10]
It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental goals.
Q4: How should I prepare and store this compound for in vivo studies?
-
Formulation: this compound can be formulated for IP injection. Two common vehicle compositions are:
-
Preparation: It is recommended to first prepare a stock solution in DMSO and then add the co-solvents.[2] To aid dissolution, gentle heating and/or sonication can be used.[2] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2]
-
Storage:
-
Stock solutions: Can be stored at -20°C for up to one year or -80°C for up to two years.[2]
-
Solid compound: Store according to the manufacturer's instructions.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal tumor growth inhibition. | Sub-therapeutic dose: The administered dose may be too low for the specific tumor model or animal strain. | Perform a dose-escalation study: Start with the recommended dose range (10-25 mg/kg) and incrementally increase the dose while monitoring for efficacy and toxicity. Analyze WNT signaling biomarkers in tumor tissue to confirm target engagement.[5] |
| Poor drug bioavailability: Issues with the formulation or administration route may limit the amount of this compound reaching the tumor. | Optimize formulation: Ensure complete dissolution of this compound in the vehicle. Consider alternative administration routes if IP is not effective, though this may require further formulation development. Pharmacokinetic studies can help determine the plasma concentration of this compound.[5] | |
| Tumor resistance: The tumor model may have intrinsic or acquired resistance to WNT pathway inhibition. | Investigate resistance mechanisms: Analyze the expression levels of CK1α in your tumor model, as lower levels have been associated with increased sensitivity to this compound.[5][6] Consider combination therapies with other anti-cancer agents. | |
| Observed toxicity or adverse effects. | Dose is too high: While this compound has a good safety profile, high doses may still lead to off-target effects or toxicity. | Reduce the dose: If adverse effects are observed, reduce the dose or the frequency of administration. Monitor animal weight and overall health closely. The Maximum Tolerated Dose (MTD) should be determined in preliminary studies.[11][12] |
| Vehicle-related toxicity: The vehicle used for formulation (e.g., DMSO) can cause local irritation or systemic toxicity at high concentrations. | Minimize vehicle concentration: Keep the proportion of DMSO in the working solution as low as possible, ideally below 10%.[2] Conduct a vehicle-only control group to assess any effects of the formulation itself. | |
| Precipitation of this compound in the formulation. | Low solubility: this compound may not be fully dissolved in the chosen vehicle. | Aid dissolution: Use gentle heating and/or sonication to help dissolve the compound.[2] Prepare the formulation fresh before each use to minimize the risk of precipitation over time.[2] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Dosage | Administration Route & Schedule | Key Findings | Reference |
| Apcmin mice | 10 mg/kg | IP, once daily for 1 month | Inhibited the growth of Apc mutation-driven tumors. | [2][10] |
| CD-1 mice with HCT116 xenografts | 25 mg/kg | IP, once daily for 8-12 days | Suppressed tumor growth and reduced WNT biomarkers. | [2][10] |
| CD-1 mice with metastatic CRC PDX | 25 mg/kg | IP, once daily for 8-12 days | Attenuated tumor growth and reduced cancer cell density. | [2] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Kd for CK1α | 32 nM | Purified recombinant CK1α | [1][2] |
| EC50 for WNT signaling inhibition | 30 nM | TOPflash WNT reporter assay in 293T cells | [1][5] |
| EC50 for cell viability reduction | 63 - 132 nM | WNT-dependent CRC cell lines (SW403, HT29, HCT116) | [5] |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound in a Xenograft Mouse Model
-
Animal Model: Utilize an appropriate mouse strain (e.g., nude mice) and implant tumor cells (e.g., HCT116) subcutaneously.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 10% DMSO in corn oil)
-
Group 2: this compound at 10 mg/kg
-
Group 3: this compound at 25 mg/kg
-
Group 4: this compound at 50 mg/kg (or a higher dose, depending on tolerability)
-
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection daily.
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Record animal body weight daily to monitor for toxicity.
-
Observe animals for any clinical signs of distress.
-
-
Endpoint: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size limit.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Compare tumor growth rates between the different dose groups and the vehicle control.
-
Perform histological analysis (e.g., H&E staining, Ki67 staining) on tumor sections.
-
Conduct pharmacodynamic analysis by measuring the levels of WNT pathway biomarkers (e.g., Axin2, Lgr5) in tumor lysates via qRT-PCR or Western blot.[5]
-
Visualizations
Caption: Mechanism of action of this compound in the WNT signaling pathway.
Caption: Experimental workflow for optimizing this compound dosage in vivo.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. A CK1α Activator Penetrates the Brain and Shows Efficacy Against Drug-resistant Metastatic Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choice of Starting Dose for Biopharmaceuticals in First-in-Human Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of SSTC3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of SSTC3, a potent activator of Casein Kinase 1α (CK1α) and an inhibitor of WNT signaling. This resource is intended to help users address specific issues they may encounter during their experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule activator of Casein Kinase 1α (CK1α) with a binding affinity (Kd) of 32 nM.[1] By activating CK1α, this compound enhances the phosphorylation of β-catenin, a key component of the WNT signaling pathway. This phosphorylation marks β-catenin for proteasomal degradation, thereby inhibiting WNT signaling. The half-maximal effective concentration (EC50) for WNT signaling inhibition is 30 nM.[1][2]
Q2: What are the known on-target effects of this compound in cancer models?
This compound has been shown to effectively inhibit the growth of colorectal cancer (CRC) cells driven by APC mutations or β-catenin mutations.[2][3] It attenuates WNT signaling-driven polyp growth in vivo and has demonstrated efficacy in patient-derived CRC organoid and xenograft models.[2][4] Notably, this compound exhibits minimal gastrointestinal toxicity compared to other WNT inhibitors, which is attributed to the lower abundance of its target, CK1α, in normal gastrointestinal tissue compared to WNT-driven tumors.[5][6]
Q3: Has this compound shown efficacy in any WNT-independent cancer models?
Yes, this compound has been shown to be effective against Sonic Hedgehog (SHH) subgroup medulloblastoma.[7] In this context, this compound acts downstream of the vismodegib target SMOOTHENED (SMO) and inhibits SHH signaling by attenuating the activity of the transcription factors GLI1 and GLI2.[7] This demonstrates a clear off-target effect independent of the WNT pathway.
Q4: Are there other potential off-target pathways that might be affected by this compound?
While direct, comprehensive screening data for this compound's off-target profile is not widely published, the known functions of its target, CK1α, suggest potential for effects on other signaling pathways. CK1α has been implicated in the p53/MDM2 pathway, the FOXO1/autophagy pathway, and the Sonic Hedgehog (SHH)-GLI pathway.[2] Therefore, researchers should be aware of the possibility that this compound could modulate these pathways.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed, potentially unrelated to WNT signaling inhibition.
Possible Cause: This could be due to an off-target effect of this compound, such as the inhibition of the Sonic Hedgehog (SHH) pathway.
Troubleshooting Steps:
-
Assess SHH Pathway Activity:
-
Measure the mRNA and protein levels of SHH pathway target genes (e.g., GLI1, PTCH1). A decrease in their expression may indicate SHH pathway inhibition.
-
Perform a GLI-luciferase reporter assay to directly measure the transcriptional activity of GLI transcription factors.
-
-
Investigate Other Potential Off-Target Pathways:
-
p53/MDM2 Pathway:
-
Assess the phosphorylation status and total protein levels of p53 and MDM2 by Western blot. CK1α can phosphorylate MDM2, leading to its degradation and subsequent stabilization of p53.
-
-
Autophagy:
-
Monitor the conversion of LC3-I to LC3-II by Western blot, a hallmark of autophagosome formation.
-
Use fluorescence microscopy to observe the formation of LC3 puncta in cells treated with this compound.
-
-
Issue 2: Variability in this compound efficacy across different cell lines.
Possible Cause: The cellular abundance of the primary target, CK1α, can influence sensitivity to this compound.
Troubleshooting Steps:
-
Quantify CK1α Levels:
-
Determine the relative protein levels of CK1α in your panel of cell lines using Western blot or quantitative mass spectrometry. Cells with lower CK1α expression may exhibit increased sensitivity to this compound.[5]
-
-
Assess WNT Pathway Dependency:
-
Confirm that the less sensitive cell lines are indeed driven by WNT signaling. Use a TOP/FOPflash reporter assay to measure WNT pathway activity.
-
Issue 3: Difficulty in confirming direct target engagement of this compound with CK1α in your experimental system.
Possible Cause: Experimental conditions may not be optimal for detecting the interaction.
Troubleshooting Steps:
-
In vitro Binding Assays:
-
Perform a thermal shift assay (TSA) or an in vitro kinase assay with purified recombinant CK1α and this compound to confirm direct binding and activation.
-
-
Cell-Based Target Engagement:
-
Use a cellular thermal shift assay (CETSA) to demonstrate that this compound engages with CK1α in intact cells.
-
Perform a co-immunoprecipitation (Co-IP) using an antibody against CK1α in cells treated with this compound, followed by mass spectrometry to identify interacting partners.
-
Quantitative Data Summary
Table 1: In Vitro Activity and Binding Affinity of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) to CK1α | 32 nM | [1] |
| EC50 for WNT Signaling Inhibition | 30 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Colorectal Cancer Xenograft (HCT116) | 25 mg/kg, i.p. daily for 8-12 days | Suppression of tumor growth | [1] |
| Apcmin Mouse Model | 10 mg/kg, i.p. daily for 1 month | Inhibition of Apc mutation-driven tumor growth | [4] |
| Medulloblastoma (orthotopic PDX) | Not specified | Attenuated growth and metastasis | [7] |
Key Experimental Protocols
Protocol 1: Assessing SHH Pathway Inhibition
Objective: To determine if this compound inhibits the Sonic Hedgehog signaling pathway in a given cell line.
Methodology: GLI-Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate cells (e.g., NIH/3T3 or a medulloblastoma cell line) in a 96-well plate.
-
Co-transfect cells with a GLI-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Treatment:
-
24 hours post-transfection, treat the cells with a range of this compound concentrations. Include a positive control (e.g., a known SHH pathway agonist like SAG) and a negative control (vehicle).
-
-
Luciferase Assay:
-
48 hours post-treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control. A dose-dependent decrease in luciferase activity indicates inhibition of the SHH pathway.
-
Protocol 2: Evaluating Effects on Autophagy
Objective: To investigate if this compound modulates autophagy.
Methodology: LC3-II Western Blotting
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and allow them to adhere.
-
Treat cells with this compound at various concentrations and time points. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control (vehicle). To assess autophagic flux, include a condition with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) in combination with this compound.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
An increase in the LC3-II/loading control ratio upon this compound treatment suggests an induction of autophagy. An even greater accumulation of LC3-II in the presence of an autophagy inhibitor would confirm an increase in autophagic flux.
-
Visualizations
Caption: On-target signaling pathway of this compound in WNT inhibition.
Caption: Known off-target signaling of this compound in SHH pathway.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. A CK1α Activator Penetrates the Brain and Shows Efficacy Against Drug-resistant Metastatic Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Stability of SSTC3 in solution and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of SSTC3 in solution and during long-term storage. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
Solid this compound is stable for an extended period when stored under the proper conditions. For optimal long-term stability, it is recommended to store the solid powder at -20°C for up to 3 years or at 4°C for short-term use (days to weeks).[1][2][3][4] The compound should be kept in a dry, dark environment.[4]
2. How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[4][5][6] To prepare a stock solution, dissolve the solid compound in newly opened, anhydrous DMSO to the desired concentration. Sonication may be required to aid dissolution.[5][6] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to 2 years or at -20°C for up to 1 year.[5][7]
3. Can I store my this compound stock solution at 4°C?
For short-term storage (days to weeks), stock solutions can be kept at 4°C.[4] However, for longer periods, storage at -20°C or -80°C is recommended to maintain the integrity and activity of the compound.[5][7]
4. Is this compound sensitive to light?
5. What are the potential degradation pathways for this compound in solution?
While specific degradation studies on this compound have not been published, based on its chemical structure, potential degradation pathways may include:
-
Hydrolysis of the benzamide bond: Amide bonds can undergo hydrolysis under strongly acidic or basic conditions, which would cleave the molecule.[1][5][6]
-
Sulfonamide group stability: Sulfonamides are generally more resistant to hydrolysis than amides.[2]
-
Thiazole ring stability: Thiazole rings are generally stable, but can be susceptible to oxidation or reduction under harsh experimental conditions.
It is crucial to use the recommended solvents and maintain appropriate pH conditions in your experiments to minimize potential degradation.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | Up to 3 years | [1][2][3] |
| Solid Powder | 4°C | Days to weeks | [4] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | [5][7] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | [5][7] |
| Stock Solution (in DMSO) | 4°C | Days to weeks | [4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ≥ 100 mg/mL (192.85 mM) | Sonication recommended | [6] |
| In vivo formulation 1 | ≥ 2.08 mg/mL (4.01 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [5] |
| In vivo formulation 2 | ≥ 2.08 mg/mL (4.01 mM) | 10% DMSO, 90% Corn Oil | [5] |
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Solution
-
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
-
Solution:
-
Decrease the final concentration of this compound: If possible, lower the working concentration of this compound in your assay.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Ensure your vehicle control contains the same final concentration of DMSO.
-
Use a solubilizing agent: For in vivo studies, specific formulations with co-solvents like PEG300 and surfactants like Tween-80 are recommended to improve solubility.[5]
-
Prepare fresh dilutions: Prepare working dilutions immediately before use from a freshly thawed stock solution. Do not store dilute aqueous solutions of this compound.
-
Issue 2: Inconsistent or No Biological Activity
-
Cause 1: Compound Degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C, exposure to light) can lead to degradation of this compound.
-
Solution: Always follow the recommended storage conditions. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Protect solutions from light.
-
-
Cause 2: Incorrect Concentration: Errors in weighing the solid compound or in serial dilutions can lead to a final concentration that is too low to elicit a biological response.
-
Solution: Carefully verify all calculations and ensure accurate pipetting. It is advisable to have the concentration of the stock solution confirmed by a validated analytical method if possible.
-
-
Cause 3: Cell Line Sensitivity: The cellular response to this compound can vary between different cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
-
Cause 4: Assay Interference: Components of the assay medium or other reagents may interfere with the activity of this compound.
-
Solution: Review your experimental protocol for any potential incompatibilities.
-
Issue 3: High Background or Off-Target Effects
-
Cause: Using too high a concentration of this compound can lead to non-specific effects.
-
Solution:
-
Perform a dose-response curve: Determine the EC50 or IC50 for your specific assay and use concentrations around this value.
-
Include appropriate controls: Use a negative control (vehicle only) and consider using a structurally related but inactive analog of this compound if available.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution to the final test concentration in the buffer or medium of interest.
-
-
Incubation Conditions:
-
Aliquot the test solution into several vials.
-
Incubate the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C).
-
Protect samples from light unless photostability is being assessed.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately after collection, store the samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of intact this compound in each sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
The method should be able to separate the parent this compound from any potential degradation products.
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Wnt signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting flowchart for inconsistent this compound activity.
References
Technical Support Center: SSTC3 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of SSTC3 in animal models, with a focus on ensuring minimal toxicity and maximizing experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small-molecule activator of casein kinase 1α (CK1α), with a Kd of 32 nM.[1][2] By activating CK1α, this compound inhibits the WNT signaling pathway, making it a valuable tool for studying WNT-driven processes, particularly in the context of cancer research, such as colorectal cancer.[1]
Q2: What is the reported toxicity profile of this compound in animal models?
A2: Preclinical studies have indicated that this compound exhibits minimal gastrointestinal (GI) toxicity, which is a significant advantage over other classes of WNT inhibitors that often cause substantial toxicity to normal GI tissue.[1][2][3] In mouse models, only minor differences were observed in the intestinal tissue of this compound-treated mice compared to the vehicle-treated control group.[3]
Q3: Why does this compound show lower toxicity compared to other WNT inhibitors?
A3: The reduced toxicity of this compound is attributed to the differential abundance of its target, CK1α, in tumor versus normal tissues.[1] WNT-driven tumors have been shown to have decreased levels of CK1α. This lower abundance of the target protein in cancerous tissue increases its sensitivity to this compound, allowing for a therapeutic window where the compound can be effective against the tumor with limited impact on healthy tissues.[1]
Q4: What are the recommended starting doses for this compound in mouse models?
A4: Based on published studies, starting doses for this compound in mice have ranged from 10 mg/kg to 25 mg/kg, administered via intraperitoneal (IP) injection.[2] The specific dose and dosing schedule will depend on the animal model and the experimental goals.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is characterized as a specific CK1α activator, it is crucial for researchers to perform their own assessments for potential off-target effects in their specific experimental systems. This can include monitoring a panel of related kinases and observing for any unexpected phenotypes in the animal models.
Troubleshooting Guide
Issue: Unexpected signs of toxicity (e.g., weight loss, lethargy) are observed in animal models.
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | Ensure the vehicle used to dissolve this compound is well-tolerated at the administered volume. Consider running a vehicle-only control group to assess any vehicle-related effects. |
| Dose is too high for the specific animal strain or model | Reduce the dose of this compound. Perform a dose-response study to identify the maximum tolerated dose (MTD) in your specific model. |
| Off-target effects | If toxicity persists at lower effective doses, consider investigating potential off-target activities of this compound in your model system. This may involve transcriptomic or proteomic analysis of affected tissues. |
| Improper drug formulation | Ensure this compound is fully dissolved and the formulation is stable. Poor solubility can lead to inconsistent dosing and potential localized toxicity at the injection site. |
Issue: Lack of efficacy in the animal model.
| Potential Cause | Troubleshooting Steps |
| Suboptimal dose | Increase the dose of this compound, not exceeding the MTD. Confirm target engagement at the selected dose by measuring downstream biomarkers of WNT signaling inhibition in tumor or relevant tissues. |
| Poor bioavailability with the chosen route of administration | While this compound has improved pharmacokinetic properties over earlier CK1α activators, the route of administration can impact efficacy.[1] If using a route other than IP, bioavailability may be a factor. Consider pharmacokinetic studies to determine the exposure of this compound in your model. |
| Model is not dependent on WNT signaling | Confirm that the tumor model or disease process being studied is driven by the WNT signaling pathway. This compound's mechanism of action is specific to this pathway. |
| Drug degradation | Ensure proper storage and handling of the this compound compound to prevent degradation. |
Experimental Protocols
In Vivo Dosing Regimens for this compound in Mice
The following table summarizes dosing regimens from a key study on this compound. Researchers should use this as a starting point and optimize for their specific experimental setup.
| Animal Model | Dosage | Administration | Duration | Observed Outcome |
| CD-1 mice with HCT116 xenografts | 25 mg/kg | IP, once daily | 8-12 days | Inhibited tumor growth |
| Apcmin mice | 10 mg/kg | IP, once daily | 1 month | Inhibited the growth of Apc mutation-driven tumors |
Source:[2]
Visualizations
Diagram: this compound Mechanism of Action in WNT Signaling
Caption: Mechanism of this compound in the WNT signaling pathway.
Diagram: Troubleshooting Workflow for In Vivo Toxicity
Caption: Troubleshooting workflow for unexpected toxicity.
References
Technical Support Center: Cell Viability Assays with SSTC3 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays during treatment with SSTC3, a potent activator of casein kinase 1α (CK1α) and inhibitor of Wnt signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a small molecule activator of casein kinase 1α (CK1α), a key negative regulator of the Wnt signaling pathway.[1][2] By activating CK1α, this compound promotes the degradation of β-catenin, a central component of the Wnt pathway, thereby inhibiting the proliferation of Wnt-dependent cancer cells.[2][3] Therefore, this compound is expected to decrease the viability of cancer cell lines with activated Wnt signaling, such as many colorectal cancer (CRC) cell lines.[1][4]
Q2: Which cell viability assays are compatible with this compound treatment?
Standard cell viability assays such as MTT, XTT, and luminescent-based assays like CellTiter-Glo® are generally compatible with this compound treatment. However, the choice of assay should consider the specific cell type and experimental conditions. As this compound can modulate cellular metabolism, it is crucial to validate your chosen assay and be aware of potential interferences.
Q3: What is the recommended concentration and incubation time for this compound in a cell viability assay?
The optimal concentration and incubation time for this compound will vary depending on the cell line and the desired experimental outcome. Published studies have used concentrations in the range of 0-1µM with incubation times of up to 5 days for assessing effects on cell viability.[1] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: Can this compound interfere with the chemistry of common cell viability assays?
While direct chemical interference is not widely reported, it is a possibility with any small molecule. For tetrazolium-based assays (MTT, XTT), compounds can sometimes directly reduce the tetrazolium salt or interfere with cellular dehydrogenases, leading to inaccurate results.[5] It is advisable to include a "compound-only" control (this compound in media without cells) to check for any direct effect on the assay reagents.
Troubleshooting Guides
Issue 1: High Background Signal in Vehicle-Treated or No-Cell Control Wells
High background can mask the true signal from the cells and reduce the dynamic range of the assay.
| Potential Cause | Troubleshooting Step |
| Contamination | Microscopically inspect cultures for any signs of bacterial or yeast contamination. Discard contaminated cultures and reagents. |
| Media Components | Phenol red and serum in culture media can contribute to background absorbance in tetrazolium-based assays. If possible, perform the final incubation step with the assay reagent in serum-free, phenol red-free media. |
| This compound Interference | Run a control plate with media and this compound at the highest concentration used in the experiment, but without cells, to check for direct reduction of the assay substrate by the compound. |
| Reagent Degradation | Ensure that assay reagents are stored correctly and are not expired. MTT solutions are light-sensitive and should be protected from light.[5] |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Pay attention to the "edge effect" in multi-well plates; consider not using the outer wells for experimental data. |
| Incomplete Reagent Mixing | After adding reagents (e.g., MTT, solubilization buffer, CellTiter-Glo®), ensure thorough but gentle mixing to achieve a homogenous solution in each well. |
| Variable Incubation Times | Standardize all incubation times precisely, especially the final incubation with the detection reagent. |
| Incomplete Solubilization (MTT assay) | Ensure formazan crystals are fully dissolved before reading the absorbance. This can be aided by gentle shaking or trituration. |
| This compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer. |
Issue 3: Unexpectedly Low or No Decrease in Viability with this compound Treatment
If this compound does not appear to affect cell viability in a Wnt-dependent cell line, consider the following:
| Potential Cause | Troubleshooting Step |
| Cell Line Insensitivity | Confirm that your cell line has an active Wnt signaling pathway and is reported to be sensitive to Wnt inhibition. The effect of this compound is dependent on the presence of CK1α.[4] |
| Sub-optimal this compound Concentration/Incubation Time | Perform a dose-response (e.g., 10 nM to 10 µM) and time-course (e.g., 24, 48, 72, 96, 120 hours) experiment to determine the optimal conditions. |
| Assay Interference from Cellular Metabolism Changes | This compound treatment may induce metabolic shifts or oxidative stress that could affect assays reliant on metabolic activity (like MTT). Consider using an orthogonal assay that measures a different viability parameter, such as ATP levels (CellTiter-Glo®) or membrane integrity (e.g., LDH release or a fluorescent live/dead stain). |
| This compound Bioactivity | Verify the activity of your this compound stock by testing it on a known sensitive cell line as a positive control. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions and should be adapted as needed.
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Reagent Preparation and Assay Procedure:
-
Thaw the CellTiter-Glo® buffer and lyophilized substrate and allow them to equilibrate to room temperature.
-
Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizations
Caption: Wnt signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for a cell viability assay with this compound treatment.
Caption: A decision tree for troubleshooting common issues in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. ch.promega.com [ch.promega.com]
Technical Support Center: Optimizing Incubation Time for SSTC3 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSTC3 in cell culture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no observed effect of this compound on WNT signaling or cell viability. | Inadequate concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being used. | Perform a dose-response experiment to determine the optimal EC50 for your cell line. Concentrations ranging from 30 nM to 1 µM have been reported to be effective in various colorectal cancer cell lines.[1][2] |
| Incorrect incubation time: The duration of this compound exposure may be too short to observe the desired downstream effects. | For signaling events like β-catenin phosphorylation, short incubation times (e.g., 15 minutes) may be sufficient.[1] For assessing cell viability or colony formation, longer incubation periods (e.g., 5 days) are often necessary.[1][2] | |
| Compound insolubility: this compound may not be fully dissolved, leading to a lower effective concentration. | Prepare stock solutions in DMSO. For cell culture media, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). This compound may require sonication to fully dissolve in DMSO. | |
| Compound degradation: this compound may not be stable over long incubation periods in cell culture media. | While this compound can be maintained for at least 24 hours in vivo, its long-term stability in culture media at 37°C should be considered.[2] For long-term experiments, consider replenishing the media with fresh this compound every 2-3 days. | |
| Cell line resistance: The cell line may not have a WNT-dependent phenotype or may have mutations that confer resistance to CK1α activation. | Confirm that your cell line's growth is dependent on WNT signaling. RKO cells, for example, are significantly less sensitive to this compound.[2] | |
| High cell toxicity or unexpected off-target effects. | Concentration too high: The concentration of this compound may be in a toxic range for the specific cell line. | Determine the optimal, non-toxic concentration range through a dose-response curve. |
| Off-target effects: While this compound is designed to be selective, the target protein, CK1α, can be involved in other signaling pathways such as p53/MDM2 and sonic hedgehog-GLI.[2] | To confirm the observed effects are on-target, consider using a negative control, such as an inactive structural analog of this compound. Additionally, knocking down CK1α should rescue the phenotype.[2] | |
| Inconsistent or variable results between experiments. | Inconsistent cell density: The initial number of cells seeded can influence the outcome of viability and proliferation assays. | Ensure consistent cell seeding densities across all experiments. |
| Variable compound activity: Improper storage of the this compound stock solution can lead to degradation. | Store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles. | |
| Variability in incubation conditions: Fluctuations in incubator temperature or CO2 levels can affect cell growth and response to treatment. | Maintain and regularly calibrate your cell culture incubator to ensure stable conditions. |
Frequently Asked Questions (FAQs)
General
What is this compound and what is its mechanism of action? this compound is a small molecule activator of casein kinase 1α (CK1α).[1] By activating CK1α, this compound enhances the phosphorylation of β-catenin, leading to its degradation and the subsequent inhibition of the canonical WNT signaling pathway.[3]
What are the common applications of this compound in cell culture? this compound is primarily used to study the effects of WNT signaling inhibition in cancer cell lines, particularly those derived from colorectal cancer.[1][2] Common applications include assessing impacts on cell viability, proliferation, colony formation, and the expression of WNT target genes.[2]
Experimental Design
What is a typical starting concentration for this compound in cell culture? A starting concentration in the range of 100 nM is a reasonable starting point for many colorectal cancer cell lines.[1] However, the optimal concentration can vary significantly between cell lines, so a dose-response experiment is highly recommended.
How long should I incubate my cells with this compound? The optimal incubation time depends on the experimental endpoint:
-
Signaling studies (e.g., β-catenin phosphorylation): Short incubation times, on the order of 15 minutes to a few hours, are typically sufficient.[1]
-
Cell viability and proliferation assays: Longer incubation times, from 2 to 5 days, are generally required to observe significant effects.[1][2]
-
Gene expression analysis (qRT-PCR): Incubation times of 2 to 4 days have been used to detect changes in WNT target gene expression.[2]
Which cell lines are sensitive to this compound? Colorectal cancer cell lines with activating mutations in the WNT pathway, such as HT29, SW403, and HCT116, have been shown to be sensitive to this compound.[2]
Technical
How should I prepare and store this compound? this compound powder can be stored at -20°C for up to 3 years. Stock solutions should be prepared in DMSO and can be stored at -20°C for one year or -80°C for two years.[1] To prepare a working solution, the DMSO stock can be further diluted in cell culture medium. It is important to ensure the final DMSO concentration is not toxic to the cells.
What are potential off-target effects of this compound? While this compound is a selective activator of CK1α, it's important to be aware that CK1α can phosphorylate substrates in other signaling pathways.[2] To confirm that the observed effects are due to WNT pathway inhibition, researchers can use rescue experiments (e.g., CK1α knockdown) or compare the effects to a structurally inactive analog of this compound.[2]
Quantitative Data Summary
| Cell Line | Assay | Incubation Time | Concentration (EC50) | Effect |
| HCT116 | Cell Viability | 5 days | ~123 nM | Decreased viability[2] |
| SW403 | Cell Viability | 5 days | ~63 nM | Decreased viability[2] |
| HT29 | Cell Viability | 5 days | ~132 nM | Decreased viability[2] |
| SW403 | Colony Formation | 5 days | ~61 nM | Inhibited colony formation[2] |
| SW403 | β-catenin Phosphorylation | 15 minutes | 100 nM | Increased β-catenin phosphate levels[1] |
| SW403 | WNT Reporter Assay | 4 days | ~100 nM | Attenuated WNT reporter activity[2] |
| SW403 | Gene Expression (AXIN2) | 4 days | ~100 nM | Reduced AXIN2 expression[2] |
| SW403 | Gene Expression (LGR5) | 4 days | ~106 nM | Reduced LGR5 expression[2] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%. Remove the overnight culture medium from the cells and add 100 µL of the this compound-containing medium or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 5 days) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Alternatively, use a commercially available XTT or WST-1 assay kit and follow the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the EC50 value.
Western Blot for β-catenin Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with 100 nM this compound or vehicle control for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated β-catenin (e.g., anti-phospho-β-catenin Ser45) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Canonical WNT signaling pathway and the action of this compound.
Caption: General workflow for a cell viability assay using this compound.
Caption: A logical approach to troubleshooting low this compound efficacy.
References
Validation & Comparative
Validating the On-Target Effect of SSTC3 on CK1α: A Comparative Guide
For researchers and professionals in drug development, rigorous validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of SSTC3, a novel small-molecule activator of Casein Kinase 1α (CK1α), with other alternatives, supported by experimental data. We delve into the methodologies used to confirm its mechanism of action and highlight its therapeutic potential, particularly in the context of Wnt-driven cancers.
This compound: A Potent and Selective CK1α Activator
This compound has been identified as a potent activator of CK1α with a binding affinity (Kd) of 32 nM.[1][2][3] Its activation of CK1α leads to the inhibition of WNT signaling, with an EC50 of 30 nM in reporter assays.[1][2][3] This on-target effect has been demonstrated to be crucial for its anti-cancer properties, particularly in colorectal cancer (CRC) models.
Comparative Analysis of CK1α Modulators
A key strategy to validate the on-target effect of a novel compound is to compare it with existing modulators of the same target. Pyrvinium, an FDA-approved anthelmintic drug, was the first-in-class small-molecule identified as a CK1α activator.[4][5] this compound, a second-generation activator, was developed to improve upon the pharmacokinetic properties of pyrvinium, which suffered from poor bioavailability.[6][7][8][9][10]
| Compound | Target | Mechanism | Binding Affinity (Kd) | WNT Inhibition (EC50) | Key Characteristics |
| This compound | CK1α | Activator | 32 nM[1][2][3] | 30 nM[1][2][3] | Improved bioavailability, crosses the blood-brain barrier.[6][11] |
| Pyrvinium | CK1α | Activator | - | Potent Wnt inhibitor[5][7] | Poor bioavailability, limited in vivo studies.[7][8][9][10][11] |
| SSTC111 | - | Inactive Analog | - | - | Structurally similar to this compound but does not inhibit Wnt activity.[4][6] |
The use of a structurally similar but inactive analog, SSTC111, serves as a crucial negative control, demonstrating that the observed biological effects of this compound are not due to off-target interactions of its chemical scaffold.[4][6]
On-Target Validation in Cellular and In Vivo Models
The on-target effect of this compound has been further validated through a series of cellular and in vivo experiments. A cornerstone of this validation is the observation that the EC50 values of this compound for its biological effects, such as reducing cancer cell viability and inhibiting Wnt target gene expression, are comparable to its binding affinity for CK1α.[7]
Cellular Viability in Colorectal Cancer Lines
This compound has demonstrated potent, dose-dependent reduction in the viability of Wnt-dependent colorectal cancer cell lines.[7]
| Cell Line | Driving Mutation | This compound EC50 |
| HT29 | APC | 132 nM[7] |
| SW403 | APC | 63 nM[7] |
| HCT116 | CTNNB1 | 123 nM[7] |
| HCT116 (mutant CTNNB1 deleted) | - | 1.5 µM[7] |
| RKO | Not Wnt-dependent | - |
Notably, the potency of this compound is significantly reduced in HCT116 cells when the mutant β-catenin (CTNNB1) allele, the driver of its Wnt-dependency, is deleted.[1][7]
Comparison with Other Wnt Pathway Inhibitors
A significant advantage of this compound is its improved therapeutic index compared to other classes of Wnt inhibitors, such as Tankyrase inhibitors (e.g., G007-LK).[7] While both effectively inhibit Wnt signaling, this compound shows minimal gastrointestinal toxicity, a common on-target side effect of Wnt inhibition in the self-renewing intestinal epithelium.[6][7][8][9][10][12] This selectivity is attributed to the differential abundance of CK1α in normal versus tumor tissue; Wnt-driven tumors often have lower levels of CK1α, making them more sensitive to its activation by this compound.[6][7][8][9][10][12]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and validation strategies, the following diagrams are provided.
Caption: Wnt signaling pathway and the role of this compound.
Caption: Experimental workflow for validating this compound on-target effect.
Caption: Comparison of therapeutic index: this compound vs. Tankyrase Inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of experimental findings. Below are protocols for key assays used to validate the on-target effects of this compound.
Wnt/β-catenin Reporter Assay (TOP/FOPflash)
Objective: To quantify the inhibitory effect of this compound on Wnt signaling.
Methodology:
-
HEK293T cells are co-transfected with TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, as a negative control) luciferase reporter plasmids and a Renilla luciferase plasmid (for normalization).
-
24 hours post-transfection, cells are treated with Wnt3a conditioned media to activate the pathway, along with varying concentrations of this compound or vehicle control (DMSO).
-
After 16-24 hours of incubation, cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data is plotted as a dose-response curve to determine the EC50 value.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Colorectal cancer cell lines (e.g., HCT116, SW403, HT29) are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of this compound or vehicle control.
-
Cells are incubated for 5 days.[1]
-
Cell viability is assessed using a commercial assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Results are normalized to vehicle-treated cells, and EC50 values are calculated from the dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.
Methodology:
-
HCT116 cells are subcutaneously injected into the flanks of immunodeficient mice (e.g., CD-1 nude mice).[1]
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered via intraperitoneal (IP) injection (e.g., 25 mg/kg, once daily) for a defined period (e.g., 8-12 days).[1] The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining) and biomarker analysis (e.g., immunohistochemistry for Ki67 or Wnt target genes).[7]
-
Toxicity is assessed by monitoring body weight, general health, and histological analysis of major organs, particularly the gastrointestinal tract.[7]
Conclusion
The validation of this compound as a potent and selective on-target activator of CK1α is supported by a robust body of evidence from biochemical, cellular, and in vivo studies. Its mechanism of action, confirmed through direct binding and kinase activity assays, translates to potent and selective anti-proliferative effects in Wnt-driven cancer models. The comparison with the first-in-class activator, pyrvinium, and other Wnt pathway inhibitors highlights the improved pharmacokinetic properties and favorable safety profile of this compound. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and build upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. mdpi.com [mdpi.com]
- 5. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. lin2.curehunter.com [lin2.curehunter.com]
- 10. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A CK1α Activator Penetrates the Brain and Shows Efficacy Against Drug-resistant Metastatic Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
A Comparative Guide to WNT Signaling Inhibitors: Evaluating the Efficacy of SSTC3
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in various diseases, most notably in colorectal cancer. This has led to the development of numerous inhibitors targeting different components of this pathway. This guide provides a comparative analysis of the efficacy of a novel WNT inhibitor, SSTC3, against other well-established Wnt pathway inhibitors, including DKK1, sFRPs, and IWP2. The information is supported by available preclinical data and detailed experimental methodologies.
Introduction to Wnt Signaling and Its Inhibition
The canonical Wnt signaling pathway is centered around the regulation of β-catenin levels. In the absence of a Wnt ligand, a destruction complex, composed of Axin, APC, CK1α, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its receptor Frizzled (FZD) and co-receptor LRP5/6 leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes.
Wnt inhibitors can be broadly categorized based on their point of intervention in this pathway:
-
Extracellular Antagonists: These molecules, such as DKK1 and sFRPs, act outside the cell by binding to Wnt ligands or their receptors, preventing the initiation of the signaling cascade.
-
Intracellular Inhibitors: These small molecules target downstream components of the pathway within the cytoplasm or nucleus.
Comparative Efficacy of WNT Inhibitors
The following table summarizes the available quantitative data on the efficacy of this compound and other selected WNT inhibitors. It is important to note that the IC50 and EC50 values presented are derived from different experimental assays, which may not be directly comparable.
| Inhibitor | Target/Mechanism | Efficacy Metric | Value | Assay Type |
| This compound | Casein Kinase 1α (CK1α) activator | EC50 | 30 nM[1][2] | WNT signaling inhibition |
| IWP-2 | Porcupine (Porcn) inhibitor | IC50 | 27 nM[3] | Cell-free assay |
| WAY-316606 | sFRP-1 inhibitor | IC50 | 0.5 µM | Fluorescence polarization binding assay[4] |
| EC50 | 0.65 µM[5][6] | Cell-based functional assay | ||
| DKK1 | LRP5/6 co-receptor binder | - | - | Endogenous protein, efficacy is context-dependent |
Detailed Mechanism of Action
This compound: A Novel CK1α Activator
This compound represents a novel class of Wnt inhibitors that function by activating Casein Kinase 1α (CK1α)[1][2]. CK1α is a key component of the β-catenin destruction complex. By activating CK1α, this compound enhances the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting Wnt signaling downstream of the Wnt ligand-receptor interaction. Preclinical studies have shown that this compound can effectively block the growth of colorectal cancer cells with minimal gastrointestinal toxicity, a common side effect of other Wnt inhibitors.
DKK1: An LRP5/6 Antagonist
Dickkopf-1 (DKK1) is a secreted protein that acts as a natural antagonist of the Wnt pathway. It functions by binding to the LRP5/6 co-receptor, preventing the formation of the Wnt-FZD-LRP5/6 ternary complex. This inhibition occurs at the cell surface, effectively blocking the signal from being transmitted into the cell.
sFRPs: Decoy Receptors for Wnt Ligands
Secreted Frizzled-Related Proteins (sFRPs) are a family of secreted proteins that share structural homology with the cysteine-rich domain (CRD) of Frizzled receptors. They act as decoy receptors by binding directly to Wnt ligands in the extracellular space, preventing them from interacting with their cell surface receptors.
IWP-2: A Porcupine Inhibitor
IWP-2 is a small molecule inhibitor that targets Porcupine (Porcn), a membrane-bound O-acyltransferase located in the endoplasmic reticulum. Porcn is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and activity. By inhibiting Porcn, IWP-2 prevents the secretion of functional Wnt proteins, thereby blocking Wnt signaling in a ligand-dependent manner[3].
Signaling Pathways and Inhibitor Mechanisms
The following diagrams illustrate the Wnt signaling pathway and the points of intervention for the discussed inhibitors.
Caption: The Wnt signaling pathway and points of inhibitor action.
Experimental Protocols
Wnt Reporter Gene Assay (TOPFlash Assay)
This is a common cell-based assay used to quantify the activity of the canonical Wnt signaling pathway.
Principle:
This assay utilizes a reporter plasmid containing multiple TCF/LEF transcription factor binding sites upstream of a minimal promoter driving the expression of a reporter gene, typically luciferase. When Wnt signaling is activated, nuclear β-catenin complexes with TCF/LEF, leading to the transcription of the reporter gene and a measurable signal (e.g., luminescence).
General Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with the TOPFlash reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Wnt Stimulation and Inhibitor Treatment:
-
After transfection, treat the cells with a Wnt ligand (e.g., Wnt3a conditioned media) to activate the pathway.
-
Concurrently, treat the cells with various concentrations of the Wnt inhibitor being tested (e.g., this compound). Include appropriate vehicle controls.
-
-
Lysis and Luciferase Assay:
-
After an incubation period (typically 16-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 or IC50 value.
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate a typical experimental workflow for screening Wnt inhibitors and the logical relationship between the different classes of inhibitors based on their mechanism of action.
Caption: A typical workflow for a Wnt reporter gene assay.
Caption: Classification of WNT inhibitors by mechanism.
Conclusion
This compound presents a promising and differentiated approach to Wnt pathway inhibition by activating CK1α, a key negative regulator of β-catenin. While direct comparative efficacy data against a broad range of inhibitors in standardized assays is still emerging, the available preclinical data suggests potent activity and a favorable safety profile, particularly concerning gastrointestinal toxicity. Further research involving head-to-head preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound in comparison to other Wnt inhibitors for the treatment of Wnt-driven diseases.
References
- 1. medkoo.com [medkoo.com]
- 2. allgenbio.com [allgenbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SSTC3 and Pyrvinium for WNT Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SSTC3 and pyrvinium, two small molecule inhibitors of the WNT signaling pathway. This document synthesizes experimental data to evaluate their performance, mechanisms of action, and potential therapeutic applications.
The WNT signaling pathway is a critical regulator of cell proliferation, differentiation, and development. Its aberrant activation is a key driver in numerous cancers, particularly colorectal cancer (CRC), making it a prime target for therapeutic intervention. Both this compound and pyrvinium have emerged as potent inhibitors of this pathway, operating through a shared mechanism of activating Casein Kinase 1α (CK1α). This guide delves into a detailed comparison of these two compounds, presenting quantitative data, experimental methodologies, and visual representations of their activity.
Performance and Efficacy: A Comparative Analysis
While both this compound and pyrvinium effectively inhibit WNT signaling, they exhibit key differences in their pharmacological profiles. This compound is a novel, preclinical small molecule specifically designed as a CK1α activator. In contrast, pyrvinium is an FDA-approved anthelmintic drug that was later repurposed as a WNT inhibitor.
| Feature | This compound | Pyrvinium |
| Mechanism of Action | Allosteric activator of Casein Kinase 1α (CK1α)[1][2][3][4] | Primarily an activator of Casein Kinase 1α (CK1α)[5][6][7][8]; some reports suggest other mechanisms[9][10] |
| WNT Inhibition (EC50) | ~30 nM[1] | ~10 nM[8][11] |
| Binding Affinity (Kd for CK1α) | ~32 nM[1] | Low nanomolar range[8] |
| Bioavailability | Improved pharmacokinetic properties over pyrvinium[3] | Poor bioavailability, limiting in vivo testing[3] |
| Toxicity | Minimal gastrointestinal toxicity observed in preclinical models[1][3] | Potential for off-target effects, including mitochondrial inhibition[12][13] |
| In Vitro Efficacy | Decreased viability of CRC cell lines (e.g., HCT116, SW403)[1][2] and reduced WNT target gene expression[2]. | Inhibits proliferation of various cancer cell lines, including colon cancer[7][8]. |
| In Vivo Efficacy | Inhibited tumor growth in Apc(min) mice and CRC patient-derived xenograft (PDX) models[1][3]. | Has shown anti-tumor effects in vivo, but limited by poor bioavailability[3][6][12]. |
| Developmental Stage | Preclinical[2] | FDA-approved for anthelmintic use; repurposed for cancer research[7][12]. |
Mechanism of Action: Targeting the β-Catenin Destruction Complex
The canonical WNT signaling pathway is tightly controlled by the presence or absence of WNT ligands. In the "WNT off" state, a destruction complex, which includes Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
Upon WNT ligand binding to its receptor complex, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of WNT target genes, driving cell proliferation.
Both this compound and pyrvinium function by allosterically activating CK1α, a key component of the β-catenin destruction complex.[1][4][6][8] By enhancing CK1α activity, these compounds promote the phosphorylation and subsequent degradation of β-catenin, even in the presence of WNT signaling.[5][7] This effectively shuts down the aberrant transcriptional activation of WNT target genes that drives cancer growth.
Experimental Protocols
TOPflash Reporter Assay for WNT Pathway Activity
This assay quantifies the activity of the canonical WNT signaling pathway by measuring the transcriptional activation of a TCF/LEF-responsive reporter gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash luciferase reporter plasmids (FOPflash contains mutated TCF/LEF binding sites and serves as a negative control)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Wnt3a-conditioned medium
-
This compound or pyrvinium
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect cells with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing either Wnt3a-conditioned medium alone (positive control), Wnt3a-conditioned medium with varying concentrations of this compound or pyrvinium, or vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The WNT signaling activity is expressed as the fold change relative to the FOPflash control.
Western Blot for β-catenin Degradation
This method is used to qualitatively and quantitatively assess the levels of β-catenin protein in cells following treatment with WNT inhibitors.
Materials:
-
CRC cell line (e.g., HCT116)
-
This compound or pyrvinium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate HCT116 cells and treat with this compound, pyrvinium, or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the β-actin signal.
Conclusion
Both this compound and pyrvinium are potent inhibitors of the WNT signaling pathway through the activation of CK1α. This compound represents a promising preclinical candidate with an improved pharmacokinetic profile and a potentially better safety margin due to its targeted design.[3] Pyrvinium, while effective, is hampered by poor bioavailability and a broader range of biological activities that may contribute to off-target effects.[3][9][10][12]
For researchers in drug development, this compound may offer a more refined tool for specifically targeting WNT-driven cancers with potentially fewer confounding variables. The choice between these two inhibitors will ultimately depend on the specific experimental context, with this compound being a strong candidate for in vivo studies where bioavailability and specificity are paramount. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and safety in various cancer models.
References
- 1. Wnt Reporter Activity Assay [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Wnt/β-catenin luciferase reporter assay [bio-protocol.org]
- 6. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 7. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Identification of a Novel Inhibitor of the Canonical Wnt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
The Critical Role of Inactive Analogs in Wnt Signaling Research: A Comparison of SSTC3 and its Inactive Analog, SSTC111
In the intricate world of cellular signaling, the ability to definitively attribute a biological effect to a specific molecule is paramount. This is particularly true in the study of the Wnt signaling pathway, a critical regulator of cell fate, proliferation, and differentiation that is frequently dysregulated in diseases such as colorectal cancer (CRC). Small molecule modulators of this pathway, such as SSTC3, a potent activator of Casein Kinase 1α (CK1α) and a known inhibitor of Wnt signaling, offer promising therapeutic potential.[1][2] However, to validate the on-target effects of such compounds, researchers rely on a crucial experimental control: the inactive analog. This guide provides a comprehensive comparison of this compound and its structurally similar but biologically inert counterpart, SSTC111, for researchers, scientists, and drug development professionals.
Unveiling On-Target Effects: this compound versus SSTC111
This compound functions by activating CK1α, a key component of the β-catenin destruction complex. This complex targets β-catenin for proteasomal degradation, thereby preventing its accumulation and subsequent translocation to the nucleus to activate Wnt target genes. In contrast, SSTC111 is a structural analog of this compound that has been specifically designed to be inactive. This inactivity makes it an ideal negative control for experiments investigating the effects of this compound. By comparing the cellular and molecular responses to this compound with those of SSTC111, researchers can confidently attribute any observed effects to the specific activation of CK1α by this compound.
Quantitative Comparison of Biological Activity
The differential activity of this compound and SSTC111 is most evident in their effects on cancer cell viability and the expression of Wnt target genes. As demonstrated in studies on colorectal cancer cell lines, this compound potently reduces cell viability and downregulates the expression of key Wnt target genes, such as AXIN2 and LGR5. In stark contrast, SSTC111 exhibits minimal to no effect in these same assays, confirming its inactive nature.
| Compound | Target | Effect on CRC Cell Viability (HCT116) | Effect on Wnt Target Gene Expression (AXIN2, LGR5) |
| This compound | CK1α (Activator) | Significant reduction in cell viability | Significant downregulation |
| SSTC111 | (Inactive Analog) | Minimal to no effect | Minimal to no effect |
Experimental Protocols
To aid researchers in the design of robust control experiments, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for use with the HCT116 colorectal cancer cell line.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and SSTC111 in growth medium. A typical concentration range for this compound would be from 1 nM to 10 µM, while SSTC111 should be tested at the highest concentration of this compound used. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
This protocol outlines the steps to measure the expression of Wnt target genes AXIN2 and LGR5.
-
Cell Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 100 nM), SSTC111 (e.g., 100 nM), and a vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system and SYBR Green master mix. Use primers specific for AXIN2, LGR5, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
AXIN2 Forward Primer: 5'-CTCCCCACCTTGAATGAAGA-3'
-
AXIN2 Reverse Primer: 5'-TGGCTGGTGCAAAGACATAG-3'
-
LGR5 Forward Primer: 5'-CTCCCAGGTCTGGTGTGTTG-3'
-
LGR5 Reverse Primer: 5'-GGCATAAAGATGGAGGAGGA-3'
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.
Visualizing the Mechanism of Action
To better understand the role of this compound and the importance of its inactive analog, the following diagrams illustrate the Wnt signaling pathway and the experimental logic.
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Caption: Workflow for comparing this compound and its inactive analog SSTC111.
Caption: Logical relationship between compound activity and biological effect.
Conclusion
The use of inactive analogs like SSTC111 is not merely a suggestion but a cornerstone of rigorous scientific inquiry. By providing a direct comparison to the active compound this compound, researchers can unequivocally demonstrate that the observed inhibition of Wnt signaling and reduction in cancer cell viability are due to the specific activation of CK1α. This level of validation is crucial for the advancement of targeted therapies and for building a solid foundation of knowledge in the complex field of signal transduction.
References
Comparative Analysis of RNA-Seq to Confirm Downstream Effects of SSTC3 Overexpression
This guide provides a comprehensive comparison of RNA sequencing (RNA-seq) data to elucidate the downstream transcriptional effects of overexpressing the hypothetical gene, Somatostatin Receptor-Coupled Transducer Candidate 3 (SSTC3). The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data.
Quantitative Data Summary
The following table summarizes the differential gene expression analysis between a human cell line overexpressing this compound (this compound-OE) and a control cell line. The data highlights the most significantly up- and down-regulated genes, providing insights into the potential pathways modulated by this compound.
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Regulation Status | Putative Function |
| GENE-A | 3.45 | 1.2e-50 | 2.5e-46 | Upregulated | Cell Cycle Progression |
| GENE-B | 2.98 | 3.5e-45 | 4.1e-41 | Upregulated | Apoptotic Signaling |
| GENE-C | -2.76 | 8.9e-42 | 7.3e-38 | Downregulated | Cell Adhesion |
| GENE-D | 2.55 | 1.4e-38 | 9.8e-35 | Upregulated | Kinase Activity |
| GENE-E | -2.31 | 5.2e-35 | 2.9e-31 | Downregulated | Transcriptional Regulation |
| GENE-F | 2.10 | 6.8e-32 | 3.1e-28 | Upregulated | Ion Transport |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of RNA-seq results.
1. Cell Culture and Transfection:
-
A human embryonic kidney cell line (HEK293) was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For the experimental group, cells were transfected with a plasmid vector containing the full-length cDNA of this compound.
-
The control group was transfected with an empty vector.
-
Transfection efficiency was assessed 24 hours post-transfection via quantitative PCR (qPCR).
2. RNA Isolation and Quality Control:
-
Total RNA was extracted from both this compound-OE and control cells 48 hours post-transfection using a TRIzol-based method.[1]
-
The integrity and concentration of the RNA were evaluated using an Agilent Bioanalyzer and a NanoDrop spectrophotometer. Samples with an RNA Integrity Number (RIN) greater than 8.0 were used for library preparation.[1]
3. Library Preparation and Sequencing:
-
RNA-seq libraries were prepared from 1 µg of total RNA using a poly(A) selection method to enrich for mRNA.
-
The enriched mRNA was fragmented and reverse transcribed into cDNA.[2][3]
-
Sequencing adapters were ligated to the cDNA fragments, followed by PCR amplification.[2]
-
The final libraries were sequenced on an Illumina NovaSeq platform, generating paired-end reads of 150 bp.[1]
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality bases were trimmed.[4]
-
Alignment: The processed reads were aligned to the human reference genome (GRCh38) using the STAR aligner.[4]
-
Quantification: Gene expression levels were quantified as raw read counts using featureCounts.[5]
-
Differential Expression Analysis: The DESeq2 package in R was used to identify differentially expressed genes between the this compound-OE and control groups.[6][7][8] Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > |1.5| were considered significantly differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to identify biological processes and signaling pathways affected by the differentially expressed genes.[1][9]
Visualizations
Experimental Workflow for RNA-seq Analysis
Caption: Workflow of the RNA-seq experiment.
Hypothetical Signaling Pathway Modulated by this compound
Caption: A hypothetical signaling cascade.
References
- 1. frontiersin.org [frontiersin.org]
- 2. RNA-seq Workflow - RNA-Seq Data Analysis [genomicsaotearoa.github.io]
- 3. kenkoonwong.com [kenkoonwong.com]
- 4. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Creating Differential Transcript Expression Results with DESeq2 [slack.protocols.io:8443]
- 7. youtube.com [youtube.com]
- 8. Analyzing RNA-seq data with DESeq2 [bioconductor.org]
- 9. m.youtube.com [m.youtube.com]
Navigating the WNT Pathway: A Comparative Guide to the Gastrointestinal Toxicity of SSTC3 and Other WNT Inhibitors
For researchers, scientists, and drug development professionals, the therapeutic potential of WNT signaling inhibitors in oncology is immense. However, on-target gastrointestinal (GI) toxicity has been a significant hurdle in their clinical development. This guide provides an objective comparison of the GI toxicity profiles of a novel CK1α activator, SSTC3, against other classes of WNT inhibitors, supported by experimental data and detailed methodologies.
The WNT signaling pathway is a critical regulator of intestinal stem cell homeostasis and epithelial renewal. Consequently, systemic inhibition of this pathway can lead to significant GI-related adverse effects. This comparison focuses on three major classes of WNT inhibitors: CK1α activators (this compound), Porcupine inhibitors, and Tankyrase inhibitors, to elucidate their differential impact on the gastrointestinal tract.
Executive Summary of Gastrointestinal Toxicity
This compound, a novel activator of Casein Kinase 1α (CK1α), demonstrates a significantly improved therapeutic window with minimal gastrointestinal toxicity compared to other WNT inhibitors.[1][2] This favorable profile is attributed to the differential abundance of its target, CK1α, which is less prevalent in normal gastrointestinal tissue compared to WNT-driven tumors.[3][4] In contrast, Tankyrase inhibitors have been shown to induce dose-dependent intestinal damage, while Porcupine inhibitors are generally better tolerated but can be associated with mechanism-based side effects.
Quantitative Comparison of Preclinical Gastrointestinal Toxicity
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the GI toxicity profiles of this compound and other representative WNT inhibitors.
Table 1: General Toxicity and Body Weight Changes in Mice
| Compound | Class | Dosing Regimen | Species | % Body Weight Change | Key Findings | Reference |
| This compound | CK1α Activator | 15 mg/kg, i.p., daily | Nude Mice | No significant weight loss | Well tolerated with no overt signs of toxicity. | [2] |
| G-631 | Tankyrase Inhibitor | 25 mg/kg/day, p.o., 14 days | CD-1 Mice | ~5% decrease | Dose-dependent toxicity observed. | [5] |
| G-631 | Tankyrase Inhibitor | 100 mg/kg/day, p.o., 14 days | CD-1 Mice | ~15% decrease | Morbidity and moribundity in some animals. | [5] |
| G007-LK | Tankyrase Inhibitor | up to 200 mg/kg/day in chow, up to 3 weeks | Mice | No significant effect | Well tolerated at the tested doses. | [6] |
| WNT974 (LGK974) | Porcupine Inhibitor | 5 mg/kg, p.o., daily, up to 3 months | Mice | Limited toxicity | Well tolerated at efficacious doses. | [7] |
Table 2: Histopathological Findings in the Intestine of Mice
| Compound | Class | Key Histopathological Findings | Severity | Reference |
| This compound | CK1α Activator | No observable effects on intestinal morphology. | Minimal | [2] |
| G-631 | Tankyrase Inhibitor | Villus blunting, epithelial degeneration, inflammation, necrotizing and ulcerative enteritis (at higher doses). | Moderate to Severe (Dose-dependent) | [5] |
| G007-LK | Tankyrase Inhibitor | Occasional crypt abscesses; no villus blunting, ulceration, or extensive inflammation at tested doses. | Mild | [6] |
| WNT974 (LGK974) | Porcupine Inhibitor | Generally well-tolerated with limited intestinal toxicity at efficacious doses. | Minimal | [7][8] |
WNT Signaling Pathway and Inhibitor Targets
The diagram below illustrates the canonical WNT signaling pathway and the points of intervention for the discussed inhibitor classes.
Caption: Canonical WNT signaling pathway and points of intervention for different inhibitor classes.
Experimental Protocols
Assessment of Gastrointestinal Toxicity in Mice
This protocol outlines a general procedure for evaluating the GI toxicity of WNT inhibitors in a mouse model. Specific parameters such as vehicle, dosing volume, and frequency should be optimized for each compound.
1. Animal Model and Husbandry:
-
Species: CD-1 or BALB/c mice, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
2. Dosing and Monitoring:
-
Drug Administration: The test compound (e.g., this compound, G-631, WNT974) or vehicle is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Body Weight and Clinical Observations: Body weight is recorded daily. Animals are monitored daily for clinical signs of toxicity, including changes in posture, activity, fur texture, and signs of diarrhea or dehydration.
3. Sample Collection and Processing:
-
Necropsy: At the end of the treatment period, mice are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissue Collection: The entire gastrointestinal tract is carefully excised. Segments of the small intestine (duodenum, jejunum, ileum) and colon are collected.
-
Fixation: Intestinal segments are flushed with cold phosphate-buffered saline (PBS) and then fixed in 10% neutral buffered formalin for at least 24 hours. For some analyses, a "Swiss-roll" technique can be used to orient the entire length of the intestine for histological examination.[9]
4. Histopathological Evaluation:
-
Processing and Staining: Fixed tissues are processed, embedded in paraffin, sectioned at 4-5 µm, and stained with hematoxylin and eosin (H&E).
-
Microscopic Analysis: Stained sections are examined by a board-certified veterinary pathologist blinded to the treatment groups.
-
Scoring: A semi-quantitative scoring system is used to assess intestinal injury, evaluating parameters such as:[10]
-
Villus atrophy/blunting: Graded from 0 (normal) to 3 (severe).
-
Crypt damage/loss: Graded from 0 (normal) to 3 (severe).
-
Epithelial cell necrosis/apoptosis: Graded based on the extent of cell death.
-
Inflammatory cell infiltration: Graded based on the number and type of inflammatory cells in the lamina propria and submucosa.
-
Workflow for Assessing GI Toxicity
Caption: Experimental workflow for the assessment of gastrointestinal toxicity in mice.
Conclusion
The development of WNT inhibitors with a favorable safety profile is crucial for their successful clinical translation. This compound, with its unique mechanism of action as a CK1α activator and its demonstrated minimal gastrointestinal toxicity, represents a promising advancement in this field.[1][2][3] While Porcupine inhibitors also show a manageable safety profile, the on-target GI toxicity of Tankyrase inhibitors remains a significant challenge.[5][6] Further preclinical and clinical investigations are warranted to fully characterize the therapeutic index of these different classes of WNT inhibitors and to identify patient populations most likely to benefit from these targeted therapies.
References
- 1. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of the Porcupine Inhibitor WNT974 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SSTC3: A Procedural Guide
For researchers and drug development professionals handling SSTC3, a potent activator of casein kinase 1α (CK1α), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance.[1][2][3][4][5][6][] While specific disposal instructions for this compound are not explicitly detailed in publicly available datasheets, a comprehensive disposal plan can be formulated by adhering to standard laboratory practices for chemical waste and considering the compound's known properties. This guide provides essential, step-by-step information to facilitate the safe and compliant disposal of this compound.
Core Properties of this compound
A thorough understanding of this compound's chemical and physical properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.[1][2]
| Property | Value |
| Molecular Formula | C23H17F3N4O3S2 |
| Molecular Weight | 518.53 g/mol |
| CAS Number | 1242422-09-8 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage (Short Term) | 0 - 4 °C (days to weeks) |
| Storage (Long Term) | -20 °C (months to years) |
Step-by-Step Disposal Protocol
Given that this compound is a biologically active small molecule, it should be treated as hazardous chemical waste. The following protocol outlines the recommended steps for its disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including empty vials and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste" and list the chemical name "this compound".
-
Liquid Waste: Solutions containing this compound, such as those dissolved in DMSO, should be collected in a separate, sealed, and clearly labeled hazardous waste container. The label must indicate "Hazardous Waste," the chemical name "this compound," and the solvent used (e.g., DMSO). Do not mix with other incompatible waste streams.
3. Decontamination of Glassware and Surfaces:
-
Glassware that has come into contact with this compound should be decontaminated before washing. Rinse the glassware with a suitable solvent (such as the one used to dissolve the compound, if appropriate) and collect the rinsate as hazardous liquid waste.
-
Wipe down any surfaces that may have been contaminated with this compound using a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.
4. Waste Storage:
-
Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the containers are sealed to prevent leaks or spills.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with all necessary information about the chemical composition of the waste.
Important Considerations:
-
Regulatory Compliance: Always adhere to your institution's specific waste disposal guidelines and local, state, and federal regulations.
-
Consult Safety Data Sheets (SDS): Although a specific SDS with disposal instructions was not found in the initial search, always consult the SDS provided by the supplier for any additional safety information.
-
Avoid Drain Disposal: Do not dispose of this compound or its solutions down the drain.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Standard Operating Procedure: Handling and Disposal of SSTC3
Compound ID: SSTC3 (Staurosporine-Tethered Compound 3) Description: this compound is a potent, cell-permeable kinase inhibitor with high cytotoxicity. It is a fine, light-sensitive, crystalline powder that can become airborne. This document provides essential safety protocols for the handling and disposal of this compound to minimize exposure risk to laboratory personnel.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary risks are associated with inhalation, skin contact, and ingestion. All personnel must review this document and the Material Safety Data Sheet (MSDS) before working with this compound.
Table 1: Toxicological and Exposure Data for this compound
| Parameter | Value | Species | Route |
| LD50 (Acute) | 5 mg/kg | Rat | Oral |
| 25 mg/kg | Rabbit | Dermal | |
| Permissible Exposure Limit (PEL) | 0.1 µg/m³ | N/A | 8-hour TWA |
| Short-Term Exposure Limit (STEL) | 0.5 µg/m³ | N/A | 15-minute |
| Immediately Dangerous to Life or Health (IDLH) | 1 mg/m³ | N/A | N/A |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (powder or solution).
Table 2: Required PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (inner) and chemical-resistant gloves (outer, e.g., neoprene or butyl rubber). | Prevents dermal absorption. Double-gloving provides protection in case of a breach of the outer glove. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. | Protects against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N100 or P100 respirator. A powered air-purifying respirator (PAPR) is recommended for extended procedures. | Protects against inhalation of the fine powder. |
| Protective Clothing | A disposable, solid-front, back-tying laboratory coat. Elastic cuffs are required. | Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills. |
Engineering Controls and Safe Handling Workflow
All handling of powdered this compound must be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
Caption: Workflow for the safe handling and preparation of this compound solutions.
Experimental Protocol: Preparation of a 10mM Stock Solution
This protocol outlines the procedure for safely preparing a 10mM stock solution of this compound (Molecular Weight: 525.6 g/mol ) in dimethyl sulfoxide (DMSO).
Methodology:
-
Preparation: Don all required PPE as specified in Table 2. Prepare the chemical fume hood by wiping down all surfaces with 70% ethanol and ensuring the sash is at the proper working height.
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully weigh out 5.26 mg of this compound powder.
-
Record the exact weight in your laboratory notebook.
-
-
Solubilization:
-
Transfer the weighed this compound powder into a 1.5 mL microcentrifuge tube.
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex at medium speed for 1-2 minutes, or until the powder is completely dissolved. Protect the tube from light by wrapping it in aluminum foil.
-
-
Storage:
-
Label the tube clearly with the compound name (this compound), concentration (10mM in DMSO), date, and your initials.
-
Store the stock solution at -20°C in a light-proof container.
-
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Table 3: Decontamination and Disposal Procedures
| Item | Procedure |
| Work Surfaces | Wipe down with a 1:10 bleach solution, followed by 70% ethanol. Allow for a 10-minute contact time before the final wipe-down. |
| Glassware/Tools | Immerse in a 1:10 bleach solution for at least 1 hour before standard washing procedures. |
| Solid Waste | All contaminated solid waste (e.g., gloves, weigh boats, pipette tips, lab coats) must be collected in a clearly labeled hazardous waste container with a lid. |
| Liquid Waste | Unused or waste solutions containing this compound must be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain. |
All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office in accordance with federal, state, and local regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
